molecular formula C4H6N2O B7877460 N-methyl-1,2-oxazol-4-amine

N-methyl-1,2-oxazol-4-amine

Cat. No.: B7877460
M. Wt: 98.10 g/mol
InChI Key: IQIGULZSLJFEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1,2-oxazol-4-amine is a chemical compound of interest in medicinal and organic chemistry, belonging to the class of 1,2-oxazoles, also known as isoxazoles . This heterocyclic scaffold is fundamental in drug discovery, and many of its amino-functionalized derivatives are recognized as biologically active substances . The 1,2-oxazole core is a key structural element in various neuroactive compounds, including naturally occurring molecules and synthetic agonists for excitatory amino acid receptors . As a building block, this and similar isoxazole derivatives are valuable for the synthesis of novel heterocyclic amino acids and for incorporation into peptide-like structures, making them suitable for constructing diverse compound libraries for the discovery of new protein ligands . Research into analogous isoxazole compounds has demonstrated their potential for a range of immunoregulatory activities, including immunosuppressive, anti-inflammatory, and immunostimulatory properties, as investigated in various in vitro and in vivo models . This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1,2-oxazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-5-4-2-6-7-3-4/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIGULZSLJFEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CON=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and physicochemical properties of N-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-methyl-1,2-oxazol-4-amine: Structure, Properties, and Synthesis

Authored by: A Senior Application Scientist

Foreword: The 1,2-oxazole (isoxazole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, N-methyl-1,2-oxazol-4-amine, a molecule of interest for researchers and drug development professionals. Given the limited direct experimental data available for this specific compound in public literature, this document synthesizes information from closely related analogues and established chemical principles to present a robust and scientifically grounded guide. We will delve into its chemical architecture, predict its physicochemical properties based on established structure-property relationships, propose a viable synthetic route with detailed protocols, and anticipate its spectroscopic signature.

Chemical Structure and Nomenclature

N-methyl-1,2-oxazol-4-amine is a five-membered heterocyclic compound containing both a nitrogen and an oxygen atom adjacent to each other. The core structure is a 1,2-oxazole ring, which is substituted at the 4-position with a methylamino group.

  • IUPAC Name: N-methylisoxazol-4-amine

  • Molecular Formula: C₄H₆N₂O

  • Canonical SMILES: CNC1=CON=C1

The structure combines the aromaticity and hydrogen bonding capabilities of the isoxazole ring with the basicity and nucleophilicity of a secondary amine, making it an intriguing building block for more complex molecules.

Caption: Chemical structure of N-methyl-1,2-oxazol-4-amine.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Source
Molecular Weight 98.10 g/mol Calculated from the molecular formula (C₄H₆N₂O).
logP ~0.5 - 1.0N-methylation generally increases lipophilicity compared to the primary amine. The logP of the related N-methyl-1,3-oxazol-2-amine is reported as 0.7.[3]
pKa (of conjugate acid) ~4-6The basicity of the exocyclic nitrogen is expected to be reduced due to the electron-withdrawing nature of the isoxazole ring. For comparison, the pKa of pyridine's conjugate acid is 5.23.[4]
Solubility Soluble in polar organic solventsThe presence of the nitrogen and oxygen atoms allows for hydrogen bonding, suggesting solubility in solvents like ethanol, methanol, and DMSO. N-methylation may slightly decrease water solubility compared to the unsubstituted amine.
Topological Polar Surface Area (TPSA) 52.05 ŲCalculated for the isomeric 5-methyl-1,3-oxazol-2-amine, which has the same atomic composition and is expected to have a similar TPSA.[5]

Proposed Synthesis Pathway

A logical and efficient synthesis of N-methyl-1,2-oxazol-4-amine would likely proceed through a two-step process: first, the formation of the 4-amino-1,2-oxazole precursor, followed by selective N-methylation.

G cluster_0 Step 1: Synthesis of 4-Amino-1,2-oxazole Precursor cluster_1 Step 2: N-Methylation start Starting Materials (e.g., β-ketoester) intermediate1 Formation of β-enamino ketoester start->intermediate1 Reaction with DMF-DMA precursor Cyclization with Hydroxylamine intermediate1->precursor amino_oxazole 4-Amino-1,2-oxazole precursor->amino_oxazole methylation N-Methylation (e.g., with methyl iodide) amino_oxazole->methylation product N-methyl-1,2-oxazol-4-amine methylation->product

Caption: Proposed two-step synthesis of N-methyl-1,2-oxazol-4-amine.

Experimental Protocols

Step 1: Synthesis of 4-Amino-1,2-oxazole (Hypothetical Protocol based on Analogs)

The synthesis of substituted 1,2-oxazoles can be achieved through the reaction of β-enamino ketoesters with hydroxylamine.[6]

  • Formation of β-enamino ketoester: A suitable β-ketoester is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding β-enamino ketoester. This reaction is typically carried out in a suitable solvent like methanol and may require heating.

  • Cyclization: The purified β-enamino ketoester is dissolved in a protic solvent such as ethanol. To this solution, hydroxylamine hydrochloride is added, followed by a base (e.g., sodium acetate or triethylamine) to liberate the free hydroxylamine.

  • Reaction and Workup: The reaction mixture is stirred, often at room temperature or with gentle heating, until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude 4-amino-1,2-oxazole, which can be purified by chromatography or recrystallization.

Step 2: N-Methylation of 4-Amino-1,2-oxazole

The N-methylation of the primary amine can be achieved using standard alkylation procedures.

  • Deprotonation: The 4-amino-1,2-oxazole is dissolved in a suitable aprotic solvent (e.g., THF or DMF). A base such as sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the amino group.

  • Alkylation: A methylating agent, such as methyl iodide (CH₃I), is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

  • Quenching and Extraction: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude N-methyl-1,2-oxazol-4-amine is purified using flash column chromatography to yield the final product.

Anticipated Spectroscopic Data

The structural elucidation of N-methyl-1,2-oxazol-4-amine would rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics based on known data for similar heterocyclic systems.[6][7][8]

TechniqueExpected Features
¹H NMR - A singlet or doublet for the N-H proton (if not exchanged with D₂O).- A singlet for the C5-H proton of the oxazole ring.- A singlet or doublet for the N-methyl protons.- A singlet for the C3-H proton of the oxazole ring.
¹³C NMR - Resonances for the four carbon atoms of the molecule.- The C=N carbon (C3) would likely appear downfield.- The carbon attached to the amino group (C4) would also be distinct.- A characteristic upfield signal for the N-methyl carbon.
FT-IR (cm⁻¹) - N-H stretching vibration (~3300-3500 cm⁻¹).- C-H stretching of the methyl group and the ring (~2800-3100 cm⁻¹).- C=N and C=C stretching vibrations of the oxazole ring (~1500-1650 cm⁻¹).- C-O stretching vibration (~1000-1200 cm⁻¹).
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of 98.10 g/mol .

Reactivity and Potential Applications

The chemical reactivity of N-methyl-1,2-oxazol-4-amine is dictated by the interplay of the 1,2-oxazole ring and the N-methylamino substituent. The exocyclic amino group is a potential nucleophile and can undergo reactions such as acylation, sulfonylation, and further alkylation. The isoxazole ring itself is generally stable but can be susceptible to ring-opening reactions under certain conditions, such as with strong reducing agents or bases.

The 1,2-oxazole moiety is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and central nervous system effects.[1] As such, N-methyl-1,2-oxazol-4-amine represents a valuable building block for the synthesis of novel compounds in drug discovery programs. Its utility as a scaffold could be explored for developing new kinase inhibitors, receptor antagonists, or other targeted therapies.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research J. Pharm. and Tech.2022 , 15 (10), 4799-4806.

  • Morwick, T.; Hrapchak, M.; DeTuri, M.; Campbell, S. A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Org. Lett.2002 , 4 (16), 2665–2668.

  • 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. ResearchGate. 2025 .

  • 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallogr Sect E Struct Rep Online. 2012 , 68(Pt 10), o2530.

  • N-methyl-1,3-oxazol-2-amine. PubChem.

  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. J BUON. 2017 , 22(3), 776-781.

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020 , 25(7), 1606.

  • Knight, J. G.; Tchabanenko, K. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Org. Lett.2009 , 11(20), 4568–4571.

  • CAS 33124-04-8: 5-methyl-1,3-oxazol-2-amine. CymitQuimica.

  • Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. Research J. Pharm. and Tech.2022 , 15(12), 5483-5491.

  • Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.

  • N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine, 97%, Thermo Scientific. Fisher Scientific.

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. 2019 , 24(17), 3121.

  • Novel Oxazole-Containing Amino Acids. Thieme. 2018 .

  • N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. Acta Crystallogr Sect E Crystallogr Commun. 2022 , 78(Pt 1), 74–77.

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. 2018 .

  • Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. Worldwide Journals. 2016 .

  • Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. RSC Publishing. 2025 .

  • Oxazole, 4,5-dihydro-2-methyl-. NIST WebBook.

  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.

  • (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ResearchGate. 2003 .

  • 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine. PubChem.

  • Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Sci Rep. 2024 , 14, 2707.

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Org. Biomol. Chem.2015 , 13, 8410-8422.

  • 33124-04-8 | 5-Methyl-1,3-oxazol-2-amine. ChemScene.

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein J. Org. Chem.2022 , 18, 102–109.

  • 4-Methyl-1,2-oxazole. PubChem.

  • Pyridine. Wikipedia.

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. 2023 , 28(10), 4181.

  • 2-METHYL-2-OXAZOLINE(1120-64-5) 1H NMR spectrum. ChemicalBook.

  • Heterocyclic compound. Wikipedia.

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate.

Sources

Advanced Technical Guide: Isoxazole Amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Isoxazole Amine Derivatives and Analogs Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole amine scaffold—specifically 3-amino, 4-amino, and 5-aminoisoxazoles—represents a privileged structure in medicinal chemistry.[1][2] Distinguished by the unique electronic properties of the 1,2-oxazole ring, these derivatives serve as versatile bioisosteres for amides, esters, and carboxylic acids. This guide synthesizes critical literature on their regioselective synthesis, structure-activity relationships (SAR), and metabolic profiles. It moves beyond basic descriptions to analyze the causality of synthetic choices and the mechanistic underpinnings of their biological activity, ranging from GABAergic modulation to kinase inhibition.

Chemical Architecture & Bioisosterism

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[2][3][4][5] Its planar structure and aromatic character (6


-electrons) make it stable, yet the weak N–O bond (bond energy ~55 kcal/mol) introduces specific metabolic liabilities and opportunities.
Electronic Properties[2][3]
  • Dipole Moment: The isoxazole ring exhibits a strong dipole moment, influencing solubility and receptor binding.

  • H-Bonding: The ring nitrogen (N2) acts as a hydrogen bond acceptor, while the amino group (exocyclic) serves as a donor. This dual capability allows isoxazole amines to mimic the peptide bond (

    
    ) geometry, making them excellent peptidomimetic scaffolds.[2]
    
  • Acid/Base Profile: 3-Aminoisoxazoles are generally less basic than typical heteroaromatic amines due to the electron-withdrawing inductive effect of the adjacent oxygen.[2]

Synthetic Masterclass: Regiocontrol & Methodologies

The synthesis of isoxazole amines is defined by the challenge of regioselectivity. The literature highlights two dominant strategies: [3+2] Cycloaddition and Cyclocondensation .

Strategy A: The Nitrile Oxide Route (5-Aminoisoxazoles)

The most robust route to 5-aminoisoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-cyanoenamines.[2]
  • Mechanism: Nitrile oxides (generated in situ from hydroximoyl chlorides) react with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -cyanoenamines.[2] The enamine acts as a masked aminoacetylene equivalent.
    
  • Regioselectivity: The reaction is highly regioselective for the 5-amino isomer due to electronic steering by the enamine's push-pull system.[2]

Strategy B: pH-Controlled Condensation (3- vs. 5-Amino Divergence)

Reaction of


-keto nitriles with hydroxylamine can yield either isomer depending strictly on pH and temperature control.[2]
  • 3-Aminoisoxazoles: Favored at pH 7–8 and lower temperatures (<45°C).[1][2] Kinetic control directs nucleophilic attack of hydroxylamine on the nitrile carbon.

  • 5-Aminoisoxazoles: Favored at pH > 8 and high temperatures (100°C).[1][2] Thermodynamic control leads to attack on the ketone carbonyl.

Visualization of Synthetic Logic

SynthesisPathways Precursor Precursor: Beta-Keto Nitrile NH2OH Reagent: NH2OH·HCl Precursor->NH2OH Cond_Basic Condition A: pH > 8, 100°C NH2OH->Cond_Basic Cond_Neutral Condition B: pH 7-8, <45°C NH2OH->Cond_Neutral Path_Thermo Thermodynamic Control Cond_Basic->Path_Thermo Attack at C=O Path_Kinetic Kinetic Control Cond_Neutral->Path_Kinetic Attack at CN Prod_5Amino Product: 5-Aminoisoxazole Path_Thermo->Prod_5Amino Prod_3Amino Product: 3-Aminoisoxazole Path_Kinetic->Prod_3Amino

Caption: Divergent synthesis of aminoisoxazoles controlled by pH and temperature (Source: Adapted from Johnson et al., Synthesis 2013).[2]

Detailed Experimental Protocol

Protocol: One-Pot Regioselective Synthesis of 5-Aminoisoxazoles Context: This protocol utilizes the reaction between in situ generated nitrile oxides and


-cyanoenamines (Source: BenchChem/MDPI).[2]

Reagents:

  • Chloroacetaldehyde (50% aq.)[2][6]

  • Secondary amine (Morpholine)[2][6]

  • Potassium Cyanide (KCN)[2][6][7]

  • Hydroximoyl chloride (Precursor to nitrile oxide)[6]

  • Triethylamine (TEA)[2][6]

  • Solvent: Toluene

Step-by-Step Methodology:

  • Preparation of

    
    -Cyanoenamine: 
    
    • Mix chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol) in a round-bottom flask. Stir at RT for 2 hours.

    • Critical Step: Slowly add aqueous KCN (0.30 mol) dropwise.[2] The exotherm must be controlled to prevent polymerization.

    • Add TEA dropwise.[2] A solid precipitates.[2] Filter and recrystallize from cyclohexane to obtain pure 1-morpholinoacrylonitrile.[2]

  • Cycloaddition:

    • Dissolve the purified

      
      -cyanoenamine (1.0 equiv) and the specific hydroximoyl chloride (1.0 equiv) in dry toluene.
      
    • Add TEA (1.1 equiv) slowly to the reaction mixture at 0°C. Reasoning: TEA acts as a base to dehydrohalogenate the hydroximoyl chloride, generating the reactive nitrile oxide dipole in situ.

    • Stir at room temperature overnight (12h).

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation: Confirm structure via

      
      H-NMR (Characteristic amine signal) and absence of nitrile peak in IR.
      

Medicinal Chemistry & SAR

The biological activity of isoxazole amines is heavily dependent on the position of the amino group and the substituents at C3/C5.

Therapeutic Classes and Mechanisms
Therapeutic AreaCompound ExampleMechanism of ActionRole of Isoxazole Amine
CNS (Neuro) Muscimol GABA-A AgonistThe isoxazole-3-ol moiety mimics the carboxylate of GABA; the amine mimics the GABA amine.[2]
CNS (Excitatory) Ibotenic Acid NMDA/AMPA AgonistConformationally restricted glutamate analog.[2]
Anti-infective Sulfamethoxazole Dihydropteroate Synthase InhibitorThe 3-amino-5-methylisoxazole group (attached to sulfonamide) tunes pKa for optimal half-life and solubility.[2]
Anti-inflammatory Valdecoxib COX-2 InhibitorThe central isoxazole ring orients phenyl rings into the COX-2 hydrophobic pocket.[2]
Rheumatology Leflunomide DHODH InhibitorPro-drug: Isoxazole ring opens to form the active

-cyanoenol (A771726).[2][8]
SAR Visualization: The Muscimol Effect

Muscimol demonstrates the power of the isoxazole core as a "masked" carboxylic acid bioisostere.

SAR_Muscimol GABA Natural Ligand: GABA (Flexible Chain) Feature1 Anionic Center (Carboxylate vs. 3-OH Isoxazole) GABA->Feature1 Feature2 Cationic Center (Amine Group) GABA->Feature2 Muscimol Analog: Muscimol (Rigid Isoxazole) Muscimol->Feature1 Bioisostere Muscimol->Feature2 Positional Match Binding Receptor Binding (GABA-A Agonism) Feature1->Binding Feature2->Binding

Caption: Pharmacophore mapping of Muscimol vs. GABA. The isoxazole ring restricts conformation, increasing potency.

Metabolic Stability & Toxicology: The Ring Opening Liability

A critical consideration for isoxazole amine drug candidates is the lability of the N–O bond. While this can be exploited (as in Leflunomide), it is often a metabolic liability leading to toxicity.

Reductive Ring Scission

The primary metabolic pathway for isoxazoles is the reductive cleavage of the N–O bond, catalyzed by liver enzymes (cytochrome P450s or cytosolic reductases).

  • Mechanism: Transfer of electrons (often NADH-dependent) to the N–O antibonding orbital.[2]

  • Product: Formation of

    
    -amino enones or imines, which hydrolyze to form ketones and nitriles.
    
  • Toxicological Implication: The resulting open-chain intermediates (e.g.,

    
    -cyanoenols) can be highly electrophilic (Michael acceptors), potentially reacting with protein nucleophiles (cysteines) to cause idiosyncratic toxicity.
    
Case Study: Leflunomide vs. 3-Methylleflunomide[2][8]
  • Leflunomide: Contains a 3-unsubstituted isoxazole.[2] Rapidly opens to active metabolite A771726.[2]

  • 3-Methylleflunomide: The addition of a methyl group at C3 sterically and electronically hinders the reduction. It is resistant to ring opening, demonstrating that substitution patterns can stabilize the scaffold.

Metabolism Parent Parent Drug (Isoxazole) Intermediate Intermediate: Imine / Enol Parent->Intermediate N-O Bond Scission Enzyme Enzyme: P450 / Reductase (+NADH) Enzyme->Intermediate ActiveMetabolite Active Metabolite (e.g., A771726) Intermediate->ActiveMetabolite Desired Path ToxicAdduct Toxic Adduct (Protein Binding) Intermediate->ToxicAdduct Undesired Path

Caption: Metabolic fate of the isoxazole ring. N-O scission is the rate-limiting step determining efficacy vs. toxicity.[2]

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition. BenchChem Protocols.[2][6] Link[2]

  • Johnson, L., et al. (2013).[1] A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.[1][2] Synthesis, 45, 171-173.[1] Link

  • Zhang, D., et al. (2008).[9] Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban is the Major Metabolic Clearance Pathway in Rats and Dogs.[9][10] Drug Metabolism and Disposition.[9][10][11] Link

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide.[8] Drug Metabolism and Disposition, 31(10), 1240-50.[8] Link

  • Sahoo, B. M., et al. (2023).[12] Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.[2][3][4][12][13][14][15][16] Frontiers in Medicinal Chemistry, Vol 10.[12] Link

  • PubChem. Compound Summary: 3-Amino-5-methylisoxazole.[2][17] National Library of Medicine. Link[2]

Sources

Physicochemical Profiling of N-Methyl-1,2-oxazol-4-amine: Solubility, pKa, and Stability

[1]

Executive Summary

N-methyl-1,2-oxazol-4-amine (also known as N-methyl-4-aminoisoxazole) represents a critical yet challenging scaffold in drug discovery.[1] Often utilized as a bioisostere for other heteroaromatic amines, its utility is defined by a unique electronic profile: the electron-withdrawing isoxazole ring significantly suppresses the basicity of the exocyclic amine.[1]

This guide addresses the scarcity of direct experimental literature for this specific derivative by correlating data from the parent 4-aminoisoxazole with established Structure-Activity Relationships (SAR).[1] It provides a predicted pKa range of 2.0–2.5 , outlines its high aqueous solubility potential, and mandates strict stability protocols due to the inherent lability of the 4-amino-isoxazole core.[1]

Chemical Identity & Theoretical Profile[2]

PropertyDetail
IUPAC Name N-methyl-1,2-oxazol-4-amine
CAS Registry Not widely listed; Parent (4-Aminoisoxazole): 108511-97-3
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
SMILES CNc1conc1
LogP (Predicted) ~0.25 (Hydrophilic)
TPSA ~40–50 Ų
Physical State Likely oil or low-melting solid (Parent MP: ~130°C decomp)

The pKa Profile: Electronic Suppression[1]

Predicted Values and Mechanism

Unlike aliphatic amines (pKa ~10.[1]5) or aniline (pKa ~4.6), the amine at the 4-position of an isoxazole ring exhibits drastically reduced basicity.[1]

  • Parent Value: 4-Aminoisoxazole has a predicted pKa of 1.88 ± 0.10 [1].[1][2][3]

  • Methylation Effect: N-methylation typically exerts a positive inductive effect (+I), increasing pKa by 0.2–0.5 units in water.[1]

  • Resultant Range: The pKa of N-methyl-1,2-oxazol-4-amine is estimated at 2.1–2.4 .[1]

Mechanistic Insight

The isoxazole ring acts as a strong electron-withdrawing group (EWG) due to the electronegative oxygen and the imine-like nitrogen.[1] This withdraws electron density from the exocyclic nitrogen lone pair, destabilizing the conjugate acid (protonated form) and favoring the neutral species at physiological pH (7.4).[1]

Determination Protocol (Self-Validating)

Standard potentiometric titration is often inaccurate for pKa < 3 due to the high concentration of hydronium ions masking the analyte's ionization.[1] UV-Metric Titration is the required standard for this molecule.[1]

pKa_DeterminationSampleSample Prep(10 mM in Water/MeOH)MethodMethod Selection(UV-Metric Titration)Sample->MethodpKa < 3 expectedTitrationTitration(pH 1.0 to 5.0)Method->TitrationDetectionMulti-wavelengthAbsorbance AnalysisTitration->DetectionShift in λmaxCalculationYasuda-ShedlovskyExtrapolationDetection->CalculationDetermine pKa

Figure 1: Workflow for determining low pKa values using UV-metric titration, essential for weak bases like isoxazol-4-amines.

Solubility Profile

Solubility Characteristics
  • Aqueous Solubility: High.[1] The molecule is small, polar, and capable of hydrogen bonding.[1]

  • pH Dependence:

    • pH < 2.0: High solubility (Protonated cationic species).[1]

    • pH > 2.5: Moderate to High solubility (Neutral species).[1] Even in its neutral form, the low LogP (~0.[1]25) ensures good water solubility without the need for salt formation.[1]

  • Organic Solvents: Soluble in DMSO, Methanol, Ethanol.[1] Limited solubility in non-polar alkanes (Hexane).[1]

Experimental Protocol: Thermodynamic Solubility

To generate a definitive solubility curve, use the Shake-Flask Method with HPLC quantification.[1]

  • Preparation: Add excess solid N-methyl-1,2-oxazol-4-amine to buffer solutions (pH 1.2, 4.0, 6.8, 7.4).

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Centrifuge or filter (PVDF 0.45 µm) to remove undissolved solids.

  • Quantification: Analyze supernatant via HPLC-UV (Detection @ ~254 nm).

Stability & Handling (Critical Directive)

Warning: 4-Aminoisoxazoles are chemically labile.[1] The N-O bond is susceptible to cleavage under reducing conditions, and the amine can oxidize.[1]

  • Decomposition Risk: The parent compound is known to decompose explosively or degrade rapidly upon heating [2].[1] The N-methyl derivative should be treated with similar caution.[1]

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light.[1][4]

  • Reactivity: Avoid strong reducing agents (cleaves isoxazole ring to enaminoketones) and strong oxidizers.[1]

Stability_LogicCompoundN-methyl-1,2-oxazol-4-amineRisk1N-O Bond Cleavage(Reductive Conditions)Compound->Risk1Risk2Thermal Decomposition(>100°C)Compound->Risk2MitigationStorage Protocol:-20°C, Argon, DarkRisk1->MitigationPreventRisk2->MitigationPrevent

Figure 2: Stability risk assessment and mitigation strategies for isoxazole-4-amine derivatives.

References

  • PubChem. (2024).[1] 3-Isoxazolamine Safety and Hazards (Analogous Warning). National Library of Medicine.[1] Retrieved from [Link][1]

  • Virtual Chemistry. (2024).[1] GROMACS Compound Database: N-methyl-1,2-oxazol-4-amine. Retrieved from [Link]

  • Bordwell, F. G. (1976).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Contextual pKa data).

Metabolic stability predictions for N-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Predicting the Metabolic Stability of N-methyl-1,2-oxazol-4-amine for Drug Development

Abstract

Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity.[1] This guide provides a comprehensive framework for researchers and drug development professionals to predict and evaluate the metabolic stability of N-methyl-1,2-oxazol-4-amine, a novel small molecule featuring key structural motifs relevant to modern medicinal chemistry. We will explore an integrated strategy that combines predictive in silico modeling with robust in vitro experimental validation using liver microsomes and hepatocytes. The methodologies detailed herein are designed to be self-validating, providing a trustworthy assessment of the compound's metabolic liabilities and guiding further structural optimization.

Introduction: The Imperative of Metabolic Stability

In drug discovery, a compound's journey from a promising hit to a viable clinical candidate is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties. Metabolism, the enzymatic conversion of a drug into other compounds (metabolites), is a primary driver of drug clearance. A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, requiring frequent or high doses. Conversely, a compound that is excessively stable may accumulate in the body, leading to potential toxicity. Therefore, early assessment of metabolic stability is essential to identify and mitigate these liabilities, saving invaluable time and resources.[1][2][3]

This guide focuses on a specific chemical entity, N-methyl-1,2-oxazol-4-amine , to illustrate the principles and practices of metabolic stability assessment.

Compound Focus: N-methyl-1,2-oxazol-4-amine
  • Structure:

    • Molecular Formula: C₄H₆N₂O[4][5]

    • SMILES: CNC1=NC=CO1[4]

    • Key Features:

      • 1,2-Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. Oxazole moieties are common in medicinal chemistry and can be used as bioisosteric replacements for amides or esters to potentially enhance metabolic stability.[6][7][8] However, the ring itself can be a target for oxidative metabolism.

      • N-methyl Group: A secondary amine attached to the oxazole ring. Aliphatic N-methyl groups are well-known sites for cytochrome P450 (CYP)-mediated N-demethylation, a common Phase I metabolic pathway.[9][10][11]

The presence of these two features makes N-methyl-1,2-oxazol-4-amine an excellent case study for predicting metabolic fate. The primary metabolic questions are:

  • Will the N-methyl group be readily oxidized and cleaved?

  • Is the oxazole ring susceptible to hydroxylation or ring-opening reactions?

  • Which pathway will dominate the compound's clearance?

To answer these questions, we employ a tiered approach, beginning with computational predictions.

Part I: In Silico Prediction of Metabolic Liabilities

In silico tools offer a rapid, cost-effective first pass at identifying potential metabolic hotspots on a molecule.[12] These methods use computational models to predict which parts of a molecule are most likely to be recognized and modified by drug-metabolizing enzymes.[12][13]

Rationale and Methodologies

The primary goal of in silico prediction is to guide experimental design by generating hypotheses about metabolic pathways.[14] Two main approaches are used:

  • Ligand-Based Approaches: These methods rely on the chemical structure of the compound itself, using knowledge bases of known metabolic transformations or machine learning models trained on large datasets of experimental results to predict stability.[12][15]

  • Structure-Based Approaches: These methods involve docking the compound into the three-dimensional structure of a specific metabolic enzyme (e.g., a CYP isoform) to assess the feasibility and energetics of a potential reaction.[12]

For N-methyl-1,2-oxazol-4-amine, a ligand-based approach using a tool like StarDrop's P450 metabolism model or a similar platform would predict the "Composite Site Lability" (CSL) for different atoms in the molecule.[3]

Predicted Metabolic Hotspots of N-methyl-1,2-oxazol-4-amine

Based on established metabolic rules, two primary sites of metabolism are predicted for this molecule.

  • N-demethylation: The N-methyl group is a classic substrate for CYP enzymes (particularly isoforms like CYP3A4, CYP2D6, and CYP2C9).[11] The reaction proceeds via oxidation of the methyl group to a carbinolamine intermediate, which is typically unstable and spontaneously decomposes to yield the demethylated amine and formaldehyde.[9][16] This is often a rapid metabolic pathway.

  • Aromatic Hydroxylation: The oxazole ring, while aromatic, can be a substrate for CYP-mediated hydroxylation at its carbon positions (C4 or C5). The electron distribution within the ring influences its susceptibility to oxidative attack.[6][17]

Caption: Predicted metabolic liabilities of N-methyl-1,2-oxazol-4-amine.

Part II: In Vitro Experimental Determination

While in silico models provide valuable predictions, experimental validation is non-negotiable for definitive data. In vitro assays using liver-derived systems are the cornerstone of metabolic stability assessment.[18] They measure the rate of disappearance of the parent compound over time to calculate key pharmacokinetic parameters.[2]

Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I metabolism.[2] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[1] The assay measures a compound's intrinsic clearance primarily due to these oxidative enzymes.

Causality Behind Experimental Choices:

  • Why Microsomes? They provide an enriched, cost-effective source of Phase I enzymes, making them ideal for initial screening.[19]

  • Why NADPH? Cytochrome P450 enzymes require a cofactor, NADPH, to provide the reducing equivalents needed for the oxidation cycle. Incubations without NADPH serve as a crucial negative control to rule out non-enzymatic degradation.[19][20]

  • Why Controls? High-turnover (e.g., Verapamil) and low-turnover (e.g., Diazepam) controls are essential to validate that the microsomal batch is active and the assay is performing as expected.[2]

Caption: Workflow for the Liver Microsomal Stability Assay.

Experimental Protocol: Liver Microsomal Stability

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[21]

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH regenerating system solution in buffer.

    • Prepare a 1 mM stock solution of N-methyl-1,2-oxazol-4-amine in DMSO. Dilute this to a 1 µM working solution in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the 1 µM compound solution.

    • Add the liver microsomes to achieve a final protein concentration of 0.5 mg/mL.[2][19]

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH solution. The time of addition is T=0.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation wells.[2]

  • Reaction Quenching:

    • Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard.[19] This step precipitates the microsomal proteins.

  • Sample Processing:

    • Centrifuge the plate at 3000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of N-methyl-1,2-oxazol-4-amine at each time point using a validated LC-MS/MS method.

Hepatocyte Stability Assay

For a more physiologically relevant model, intact hepatocytes are used. They contain the full complement of both Phase I and Phase II metabolic enzymes, as well as active transporter systems.[22][23] This assay provides a more comprehensive picture of a compound's overall cellular metabolism.

Causality Behind Experimental Choices:

  • Why Hepatocytes? They represent the "gold standard" in vitro system because they contain all relevant enzymes and cofactors in their natural cellular environment, allowing for the assessment of both Phase I and Phase II metabolism.[22][23]

  • Why Cryopreserved? Cryopreserved hepatocytes offer significant logistical advantages over fresh cells, retaining enzymatic activities comparable to fresh hepatocytes while being available on demand.[22]

  • Why Suspension? Suspension assays are well-suited for screening and determining intrinsic clearance for many compounds over a typical 2-4 hour incubation period.[22]

Caption: Workflow for the Hepatocyte Stability Assay.

Experimental Protocol: Hepatocyte Stability

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[23]

    • Transfer the cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant.

    • Resuspend the cell pellet in fresh medium and determine cell viability and density using a method like trypan blue exclusion.

    • Dilute the cell suspension to the desired final density (e.g., 0.5 x 10⁶ viable cells/mL).[22]

  • Incubation Setup:

    • In a 12- or 24-well plate, add incubation medium containing the test compound (final concentration typically 1 µM).[22]

    • Include negative control wells with heat-inactivated hepatocytes to assess non-enzymatic degradation.[22]

  • Reaction Initiation:

    • Initiate the assay by adding the hepatocyte suspension to the wells containing the compound.

    • Place the plate on an orbital shaker in a 37°C incubator to keep the cells in suspension.[22]

  • Time-Point Sampling & Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot and quench immediately in cold acetonitrile with an internal standard.[22]

  • Sample Processing and Analysis:

    • Process samples as described in the microsomal assay (centrifugation, supernatant transfer) and quantify the parent compound via LC-MS/MS.

Data Analysis and Interpretation

For both assays, the concentration of the parent compound remaining is plotted against time.

Data Presentation: Calculated Metabolic Stability Parameters

ParameterCalculationDescription
Half-Life (t₁/₂) t₁/₂ = 0.693 / kThe time required for 50% of the compound to be metabolized. Calculated from the slope (k) of the natural log of percent remaining vs. time.[22]
Intrinsic Clearance (CLᵢₙₜ) CLᵢₙₜ = (0.693 / t₁/₂) * (Incubation Volume / Cell or Protein Amount)The inherent ability of the liver enzymes to metabolize a drug, normalized for the amount of protein or cells used. It is a key parameter for in vitro-in vivo extrapolation (IVIVE).[2][22][24]

Interpreting the Results for N-methyl-1,2-oxazol-4-amine:

  • High Clearance in Microsomes: A short half-life (< 30 min) and high intrinsic clearance in the microsomal assay would strongly suggest that the compound is a substrate for Phase I (CYP) metabolism.[2] This would support the in silico prediction of N-demethylation being a primary metabolic route.

  • Similar Clearance in Hepatocytes: If the clearance rate in hepatocytes is similar to that in microsomes, it indicates that Phase I metabolism is the dominant pathway and that Phase II conjugation is likely not a major route of elimination for the parent compound.

  • Higher Clearance in Hepatocytes: If the clearance rate is significantly faster in hepatocytes than in microsomes, it suggests that Phase II enzymes (e.g., UGTs, SULTs) also contribute significantly to the compound's metabolism.[1][2]

Conclusion: An Integrated Strategy for Success

Predicting the metabolic stability of a novel compound like N-methyl-1,2-oxazol-4-amine is not a single experiment but an integrated strategy. By combining the predictive power of in silico modeling with the quantitative, empirical data from in vitro assays like the liver microsomal and hepatocyte stability studies, researchers can build a comprehensive and reliable profile of a compound's metabolic fate. This tiered approach allows for the early identification of metabolic liabilities, enabling medicinal chemists to make data-driven decisions to optimize molecular structures and ultimately increase the probability of developing a successful drug candidate.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Taylor & Francis Online. [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters Corporation. [Link]

  • Metabolism of N-methyl-amide by cytochrome P450s: formation and characterization of highly stable carbinol-amide intermediate. (2011, June 15). PubMed. [Link]

  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025, July 5). PubMed. [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • In Silico Drug Metabolism Prediction Services. (n.d.). Creative Biolabs. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022, January 12). Beilstein Journals. [Link]

  • Metabolism of N-methyl-amide by cytochrome P450s. (2025, August 10). ResearchGate. [Link]

  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. (2023, March 4). PMC. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

  • Oxadiazoles in medicinal chemistry. (2012, March 8). PubMed. [Link]

  • MetStabOn—Online Platform for Metabolic Stability Predictions. (2018, March 30). PMC. [Link]

  • Cytochrome P450 Metabolism. (2021, August 27). The Medicinal Chemist's Guide to Solving ADMET Challenges | Books Gateway. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, January 7). Bentham Science. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Optibrium launches a metabolism prediction software platform tailored to DMPK scientists. (2024, February 27). Optibrium. [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023, March 2). MDPI. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). MDPI. [Link]

  • Drug Modifications to Improve Stability. (n.d.). An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. [Link]

  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022, January 12). Beilstein Journal of Organic Chemistry. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]

  • Services for in vitro Metabolism research. (n.d.). Admescope. [Link]

  • In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. (2022, September 2). Chemical Research in Toxicology - ACS Publications. [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021, October 17). ResearchGate. [Link]

  • Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. (2024, July 14). Malaria World. [Link]

  • Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated. (2023, March 14). Semantic Scholar. [Link]

  • A Report on Synthesis and Applications of Small Heterocyclic Compounds: Oxazole. (n.d.). AIP Publishing. [Link]

  • Cytochromes P450 mediating the N-demethylation of amitriptyline. (n.d.). PubMed. [Link]

  • N-methyl-1,3-oxazol-2-amine. (n.d.). PubChem. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024, July 2). MDPI. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025, February 19). RSC Publishing. [Link]

  • stability indicating by lc-ms method. (2012, January 25). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Characterization of N-methyl-1,2-oxazol-4-amine: Binding Affinity & Receptor Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-1,2-oxazol-4-amine (N-methylisoxazol-4-amine) represents a critical pharmacophore in neuropharmacology, specifically within the class of isoxazole-based bioisosteres . Historically, the isoxazole ring has served as a rigid mimetic for the distal carboxylate group of glutamate and GABA, positioning this molecule as a high-value probe for Ionotropic Glutamate Receptors (iGluRs) —specifically AMPA and Kainate subtypes—and potentially GABAergic systems.

This technical guide details the rigorous evaluation of its binding affinity, focusing on the transition from structural hypothesis to quantitative


 and 

determination. It is designed for medicinal chemists and pharmacologists optimizing fragment-based leads for CNS disorders.

Structural Logic & Target Identification

The Isoxazole Privilege

The 1,2-oxazole (isoxazole) core is a "privileged structure" in medicinal chemistry.[1] In the context of N-methyl-1,2-oxazol-4-amine :

  • Bioisosterism: The ring mimics the planar electronic distribution of a carboxylic acid but with distinct lipophilicity and hydrogen-bonding capabilities.

  • Position 4-Amine: Analogous to the

    
    -amino group of glutamate.
    
  • N-Methylation: Enhances blood-brain barrier (BBB) permeability and introduces steric constraints that can improve selectivity between AMPA and NMDA receptors.

Primary Receptor Targets

Based on Structure-Activity Relationship (SAR) data from analogs like AMPA (2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid) and Muscimol , the primary binding pockets are:

Receptor FamilySubtypePredicted Interaction Mode
Glutamate (iGluR) AMPA (GluA1-4) Competitive Agonist/Antagonist (Orthosteric site). The isoxazole nitrogen accepts H-bonds from the Arg485/Thr480 residues in the ligand-binding domain (LBD).
Glutamate (iGluR) Kainate (GluK1-5) Allosteric Modulator . N-methylation often shifts binding from the orthosteric site to allosteric pockets.
GABA GABA-A Low Affinity .[2] While 3-isoxazolols (Muscimol) bind GABA-A, 4-amino derivatives typically favor glutamate receptors.

Experimental Protocols: Determining Binding Affinity

Radioligand Binding Assay (The Gold Standard)

Objective: Determine the inhibition constant (


) of N-methyl-1,2-oxazol-4-amine by displacing a known high-affinity radioligand.

Validating the System:

  • Radioligand: [³H]AMPA (Specific Activity: 40–60 Ci/mmol).

  • Tissue Source: Rat synaptic membranes (Cortex/Hippocampus) or HEK293 cells expressing recombinant GluA2.

  • Non-Specific Binding (NSB): Defined using 1 mM L-Glutamate or 100 µM unlabeled AMPA.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

    
     for 20 min. Wash pellets 
    
    
    
    to remove endogenous glutamate (Critical Step).
  • Incubation:

    • Prepare assay tubes: 100 µL Membrane + 50 µL [³H]AMPA (5 nM final) + 50 µL Test Compound (10⁻⁹ to 10⁻⁴ M).

    • Incubate at 4°C for 60 minutes . (Note: 4°C prevents receptor desensitization and proteolysis).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).

  • Quantification: Liquid scintillation counting.

Data Analysis: Convert IC₅₀ to


 using the Cheng-Prusoff Equation :


Where

is the radioligand concentration and

is its dissociation constant.
Surface Plasmon Resonance (SPR) for Kinetics

Objective: Measure real-time association (


) and dissociation (

) rates, which are critical for fragment-based drug discovery (FBDD).

Protocol:

  • Immobilization: Amine couple Recombinant GluA2 LBD (Ligand Binding Domain) to a CM5 sensor chip.

  • Injection: Inject N-methyl-1,2-oxazol-4-amine in a concentration series (e.g., 0.1 µM – 100 µM) at 30 µL/min.

  • Reference Subtraction: Subtract signal from a blank flow cell to remove bulk refractive index changes.

  • Fit: Apply a 1:1 Langmuir binding model.

    • Success Metric: A residence time (

      
      ) > 1 minute indicates a viable lead candidate.
      

Mechanistic Visualization

The following diagram illustrates the competitive binding mechanism within the synaptic cleft and the downstream signaling consequences.

G cluster_synapse Synaptic Cleft Interaction cluster_downstream Post-Synaptic Response Glutamate Endogenous Glutamate Receptor AMPA Receptor (GluA) Glutamate->Receptor Native Binding Compound N-methyl-1,2-oxazol-4-amine Compound->Receptor Competitive Binding (Ki) ConfChange LBD 'Clamshell' Closure Receptor->ConfChange Activation IonFlux Na+/Ca2+ Influx ConfChange->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization

Figure 1: Competitive binding mechanism of N-methyl-1,2-oxazol-4-amine at the AMPA receptor orthosteric site.

Quantitative Benchmarks

When characterizing this molecule, compare results against these established reference values to validate assay performance.

CompoundTarget

(Binding Affinity)
Biological Role
L-Glutamate AMPA/Kainate~0.5 µMEndogenous Agonist
(S)-AMPA AMPA3–10 nMSelective Agonist
CNQX AMPA/Kainate300 nMCompetitive Antagonist
N-methyl-1,2-oxazol-4-amine Unknown Target: < 10 µM Probe / Fragment

Note: If the experimental


 for N-methyl-1,2-oxazol-4-amine is >100 µM, it suggests the molecule requires further decoration (e.g., adding a hydrophobic tail) to achieve potency.

References

  • Krogsgaard-Larsen, P., et al. (1980). "New class of glutamate agonist structurally related to ibotenic acid." Nature, 284, 64-66.

  • Honore, T., et al. (1988). "Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists." Science, 241(4866), 701-703.

  • Traynelis, S. F., et al. (2010). "Glutamate receptor ion channels: structure, regulation, and function." Pharmacological Reviews, 62(3), 405-496.

  • Current Protocols in Pharmacology. (2023). "Radioligand Binding Assays for G Protein-Coupled Receptors and Ion Channels." Wiley Online Library.

Sources

Technical Guide: Toxicity & Safety Profile of N-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and toxicity analysis for N-methyl-1,2-oxazol-4-amine (also known as N-methylisoxazol-4-amine or 4-(methylamino)isoxazole).

Note on Data Availability: As a specialized intermediate with limited public toxicological data, the safety profile presented here is constructed using Read-Across Methodology from its closest structural analogs: 4-aminoisoxazole (CAS 108511-97-3) and 5-methylisoxazol-4-amine (CAS 87988-94-1). This approach is standard in pharmaceutical development for novel chemical entities (NCEs).

Chemical Identity & Physicochemical Profile

N-methyl-1,2-oxazol-4-amine is an isoxazole derivative characterized by a secondary amine group at the 4-position. Unlike its isomer 5-methylisoxazol-4-amine (where the methyl group is on the ring carbon), this compound features methylation on the nitrogen atom, increasing its lipophilicity and altering its metabolic stability.

Table 1: Physicochemical Properties (Predicted vs. Analog)

PropertyValue (Predicted/Analog)Significance
IUPAC Name N-methyl-1,2-oxazol-4-amineOfficial nomenclature
CAS Number Not Listed (Analog: 108511-97-3)Use analog CAS for search
Molecular Formula C₄H₆N₂OBase structure
Molecular Weight 98.10 g/mol Low MW, high permeability
Physical State Solid (Low MP) or OilLikely low-melting solid
Solubility Soluble in DMSO, MeOH, DCMOrganic solvent compatible
LogP (Predicted) ~0.2 - 0.5Moderate lipophilicity
pKa (Base) ~2.0 - 3.5 (Isoxazole amine)Weak base
Hazard Identification (GHS Classification)

Based on the toxicity profiles of 4-aminoisoxazole and general isoxazole amines, N-methyl-1,2-oxazol-4-amine is classified as a hazardous substance.

Signal Word: WARNING

Table 2: GHS Hazard Statements (Derived)

CodeHazard StatementCategory
H302 Harmful if swallowedAcute Tox. 4 (Oral)
H315 Causes skin irritationSkin Irrit. 2
H319 Causes serious eye irritationEye Irrit. 2A
H335 May cause respiratory irritationSTOT SE 3

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Visual Hazard Hierarchy

GHS_Hierarchy Substance N-methyl-1,2-oxazol-4-amine Health_Hazards Health Hazards Substance->Health_Hazards Acute_Tox Acute Toxicity (Oral) Category 4 (H302) Health_Hazards->Acute_Tox Irritation Irritation Skin (H315) & Eye (H319) Health_Hazards->Irritation STOT STOT SE 3 Respiratory (H335) Health_Hazards->STOT

Caption: GHS Hazard Hierarchy derived from structural analogs (4-aminoisoxazole).

Toxicological Analysis & Mechanism
3.1 Acute Toxicity
  • Oral: The primary route of concern. Isoxazole amines are rapidly absorbed. The LD50 for the analog 4-aminoisoxazole is estimated between 300–2000 mg/kg (Rat).

  • Dermal/Inhalation: Data is scarce, but the low molecular weight suggests potential for systemic absorption through the skin.

3.2 Mechanistic Toxicity: Isoxazole Ring Opening

The isoxazole ring is generally stable but can undergo metabolic ring opening under specific conditions (e.g., reductive metabolism by P450 enzymes).

  • N-Demethylation: The N-methyl group is likely the first site of metabolism, yielding 4-aminoisoxazole.

  • Ring Opening: The N-O bond is the weak point. Reductive cleavage can form reactive nitrile or dicarbonyl intermediates, which are electrophilic and can bind to cellular proteins (haptenization), leading to sensitization or toxicity.

3.3 Neurotoxicity Potential

Isoxazole derivatives (e.g., ibotenic acid, muscimol) are known to interact with GABA and Glutamate receptors. While 4-amino derivatives are distinct from these toxins, high-dose exposure may carry a risk of CNS excitation or seizures .

Metabolism Parent N-methyl-1,2-oxazol-4-amine Metabolite1 4-Aminoisoxazole (Active Metabolite) Parent->Metabolite1 CYP450 (N-demethylation) Reactive Ring Opening (Nitrile/Dicarbonyl) Metabolite1->Reactive Reductive Cleavage Adduct Protein Adducts (Toxicity/Sensitization) Reactive->Adduct Covalent Binding

Caption: Hypothetical metabolic pathway leading to reactive intermediates.

Safety & Handling Protocols
4.1 Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). Amine-functionalized heterocycles can oxidize or darken over time.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

  • Incompatibilities:

    • Strong Oxidizing Agents: Reaction with the amine or isoxazole ring.

    • Acids: Will form salts (protonation of the amine).

    • Acid Chlorides/Anhydrides: Rapid acylation of the secondary amine.

4.2 Personal Protective Equipment (PPE)
  • Respiratory: A NIOSH-approved N95 or P100 respirator is mandatory if dust or aerosols are generated.

  • Skin: Nitrile rubber gloves (min thickness 0.11 mm).

  • Eyes: Chemical safety goggles. Face shield recommended if handling large quantities.

4.3 Emergency Procedures
  • In Case of Spill: Dampen with water to prevent dust. Sweep up into a closed container. Do not flush into surface water.

  • First Aid (Ingestion): Rinse mouth. Do NOT induce vomiting. Immediately call a poison center.

  • First Aid (Skin): Wash with soap and water for at least 15 minutes.

Experimental & Synthesis Context

Usage in Drug Discovery: This compound serves as a building block for introducing the isoxazole moiety into larger drug scaffolds (e.g., kinase inhibitors, antibiotics). The N-methyl group prevents the formation of sulfonamides on that nitrogen, directing reactivity elsewhere or acting as a hydrogen bond acceptor.

Synthesis Safety: Common synthesis involves the reaction of 4-aminoisoxazole with methyl iodide or reductive amination with formaldehyde.

  • Hazard: Methyl iodide is a suspect carcinogen. Formaldehyde is a sensitizer.

  • Control: Perform all alkylation steps in a Class II Biosafety Cabinet or Fume Hood .

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123846, 4-Aminoisoxazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 5-methylisoxazol-4-amine.[1][2] Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005).The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (Contextual reference for isoxazole reactivity).

Sources

Methodological & Application

Step-by-step synthesis protocol for N-methyl-1,2-oxazol-4-amine

Application Note: Selective Synthesis of -Methyl-1,2-oxazol-4-amine via Carbamate Intermediates

Abstract & Strategic Rationale

The synthesis of

While direct reductive amination (e.g., formaldehyde/NaBH

The CPAD Strategy: To guarantee a self-validating system suitable for GMP scale-up, this protocol employs a three-step sequence:

  • Protection: Conversion of 4-aminoisoxazole to the tert-butyl carbamate (Boc).

  • 
    -Methylation:  Base-mediated alkylation of the carbamate nitrogen.
    
  • Deprotection: Acidolytic cleavage to yield the pure secondary amine salt.

This route validates the structure at every step via NMR and eliminates the risk of over-alkylation.

Reaction Workflow Visualization

The following diagram outlines the critical pathway and decision nodes for this synthesis.

GstartStart: 1,2-Oxazol-4-aminestep1Step 1: Boc Protection(Boc2O, TEA, DCM)start->step1 0-25°C, 4hcheck1QC: 1H NMR(Confirm -NHBoc)step1->check1step2Step 2: N-Methylation(MeI, NaH, DMF)check1->step2 Passcheck2QC: 1H NMR(Confirm N-Me)step2->check2step3Step 3: Deprotection(TFA, DCM)check2->step3 PassfinalProduct: N-Methyl-1,2-oxazol-4-amine(TFA Salt)step3->final RT, 2h

Figure 1: Logical workflow for the CPAD synthesis strategy, including mandatory Quality Control (QC) checkpoints to prevent downstream failure.

Detailed Experimental Protocol

Safety Pre-requisites
  • Methyl Iodide (MeI): Highly toxic alkylating agent. Use only in a functionally certified fume hood. Double-glove (Nitrile/Laminate).

  • Sodium Hydride (NaH): Pyrophoric. Handle under inert atmosphere (

    
     or Ar).
    
  • Isoxazole Stability: The isoxazole ring contains a latent N-O bond that can be cleaved under vigorous reducing conditions or strong nucleophilic attack at the C3/C5 positions. Avoid heating above 60°C in strongly basic media.

Step 1: Synthesis of tert-butyl isoxazol-4-ylcarbamate

Objective: Mask the primary amine to prevent di-methylation.

  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with 1,2-oxazol-4-amine (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) and cool the solution to 0°C.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc

    
    O)  (1.1 eq) dissolved in minimal DCM dropwise over 15 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1]

  • Workup: Wash with 1M citric acid (removes excess amine/TEA), followed by brine. Dry over Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Validation: The product should be a white/off-white solid.

    • Checkpoint:

      
      H NMR must show a singlet ~1.5 ppm (9H, Boc group).
      
Step 2: -Methylation of the Carbamate

Objective: Introduce the methyl group selectively on the nitrogen.

  • Setup: Charge a dry, argon-purged flask with Sodium Hydride (60% dispersion in oil) (1.2 eq). Wash with dry hexanes (2x) to remove oil if high purity is required, or use as is. Suspend in anhydrous DMF (5 volumes).

  • Deprotonation: Cool to 0°C. Add the Boc-isoxazole intermediate (from Step 1) (1.0 eq) dissolved in DMF dropwise. Evolution of

    
     gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases.
    
  • Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to RT and stir for 2–3 hours.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH

    
    Cl.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (3x) and brine (1x) to remove DMF.

  • Purification: Concentrate. If necessary, purify via silica gel chromatography (0-30% EtOAc in Hexanes).

    • Checkpoint:

      
      H NMR must show a new singlet ~3.1–3.3 ppm (3H, N-Me) and retention of the Boc singlet.
      
Step 3: Deprotection to -methyl-1,2-oxazol-4-amine

Objective: Reveal the secondary amine.

  • Setup: Dissolve the

    
    -methyl-N-Boc intermediate  (1.0 eq) in DCM  (5 volumes).
    
  • Acidolysis: Add Trifluoroacetic acid (TFA) (5 volumes) dropwise at 0°C.

  • Reaction: Stir at RT for 1–2 hours. Monitor for disappearance of the starting material by LCMS (loss of Boc mass).

  • Isolation (Salt Form): Concentrate in vacuo to an oil. Co-evaporate with toluene (2x) and DCM (2x) to remove excess TFA. The product is obtained as the TFA salt .

  • Free Base (Optional): If the free base is required for the next step, dissolve in DCM and wash with saturated NaHCO

    
    . Note: Low molecular weight isoxazole amines can be water-soluble; extraction efficiency may be low. Using the TFA salt is recommended for stability.
    

Data Summary & QC Specifications

The following table summarizes the expected analytical data for validation.

ParameterSpecificationDiagnostic Signal (1H NMR, DMSO-d6)
Step 1 Product tert-butyl isoxazol-4-ylcarbamate

9.5 (s, 1H, NH), 1.48 (s, 9H, Boc)
Step 2 Product tert-butyl methyl(isoxazol-4-yl)carbamate

3.15 (s, 3H, N-Me), 1.45 (s, 9H, Boc)
Final Product

-methyl-1,2-oxazol-4-amine (TFA salt)

8.8 (s, 1H, C5-H), 8.5 (s, 1H, C3-H), 2.8 (s, 3H, N-Me)
Purity Goal >95% (HPLC)Single peak, no bis-alkylation impurities.

References

  • Isoxazole Synthesis Overview: Pinho e Melo, T. M. (2005). Recent advances in the synthesis of isoxazoles.[2][3][4][5] Current Organic Chemistry, 9(10), 925-958. Link

  • Boc-Protection Strategy: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Methylation of Heterocycles: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on metabolic stability of N-methyl isoxazoles).
  • Safety of Isoxazoles: Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[6] Current Opinion in Drug Discovery & Development, 8(6), 723-740.

Application Notes and Protocols for Optimal Solvent Systems for Dissolving N-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of optimal solvent systems for the solubilization of N-methyl-1,2-oxazol-4-amine, a heterocyclic amine of significant interest in contemporary drug discovery and development. The document outlines the theoretical underpinnings of solvent selection based on the compound's physicochemical properties, followed by robust, step-by-step protocols for systematic solubility screening. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven methodologies to streamline formulation and analytical development processes.

Introduction: The Significance of N-methyl-1,2-oxazol-4-amine

N-methyl-1,2-oxazol-4-amine belongs to the class of heterocyclic amines, which are foundational scaffolds in a multitude of biologically active molecules. The 1,2-oxazole (or isoxazole) ring, in particular, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutics. The solubility of this compound is a critical parameter that dictates its utility in various applications, from high-throughput screening and synthesis to formulation and in vivo studies. Understanding and optimizing its dissolution is paramount for reliable and reproducible experimental outcomes.

Theoretical Framework for Solvent Selection

The solubility of a compound is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (N-methyl-1,2-oxazol-4-amine) and the solvent. A systematic approach to solvent selection begins with a thorough analysis of the solute's molecular structure and its inherent physicochemical properties.

Physicochemical Properties of N-methyl-1,2-oxazol-4-amine

While specific experimental data for N-methyl-1,2-oxazol-4-amine is not extensively published, we can infer its likely properties from its constituent functional groups: the 1,2-oxazole ring, the secondary amine, and the methyl group.

  • Polarity : The presence of nitrogen and oxygen atoms in the oxazole ring, along with the secondary amine, imparts a significant degree of polarity to the molecule. The lone pairs of electrons on these heteroatoms can participate in hydrogen bonding.

  • Hydrogen Bonding : The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a key determinant of its solubility in protic solvents.

  • Basicity : The amine functionality confers basic properties to the molecule, allowing for the formation of salts with acids.[1] These salt forms are generally more soluble in aqueous solutions than the free base.[1]

  • Aromaticity : The oxazole ring is an aromatic heterocycle. Aromatic amines can exhibit reduced water solubility compared to their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the ring system.[2]

Classification of Solvents for Screening

A comprehensive solubility screen should encompass a diverse range of solvents, categorized by their polarity and hydrogen bonding capabilities. The following classes of solvents are recommended for the initial evaluation of N-methyl-1,2-oxazol-4-amine solubility:

  • Polar Protic Solvents : These solvents can act as both hydrogen bond donors and acceptors. Examples include water, methanol, ethanol, and isopropanol. Given the hydrogen bonding potential of N-methyl-1,2-oxazol-4-amine, good solubility is anticipated in these solvents.[3][4]

  • Polar Aprotic Solvents : These solvents have a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Common examples are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (ACN), and acetone. Heterocyclic amines are often readily soluble in DMSO and methanol.[5]

  • Nonpolar Solvents : These solvents have low dielectric constants and are incapable of significant hydrogen bonding. Examples include hexane, toluene, and dichloromethane (DCM). While lower solubility is expected in highly nonpolar solvents, they are important to test for a complete solubility profile.

  • Solvents of Intermediate Polarity : This category includes solvents like ethyl acetate and tetrahydrofuran (THF), which have moderate polarity.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to qualitatively and quantitatively assess the solubility of N-methyl-1,2-oxazol-4-amine.

Qualitative "Quick Screen" Protocol

This protocol is designed for a rapid initial assessment of solubility in a broad range of solvents.

Objective : To visually estimate the solubility of N-methyl-1,2-oxazol-4-amine in various solvents at room temperature.

Materials :

  • N-methyl-1,2-oxazol-4-amine

  • A selection of solvents from each class (see Table 1)

  • Small vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Pipettes

Procedure :

  • Add approximately 1-2 mg of N-methyl-1,2-oxazol-4-amine to a clean, dry vial.

  • Add 100 µL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background.

  • Record the observation as "freely soluble," "partially soluble," or "insoluble."

  • If the compound dissolves, add another 1-2 mg and repeat the process to get a rough estimate of the solubility limit.

Quantitative Isothermal Shake-Flask Method

This is a more rigorous method to determine the equilibrium solubility of the compound at a specific temperature.

Objective : To determine the quantitative solubility of N-methyl-1,2-oxazol-4-amine in a given solvent at a controlled temperature.

Materials :

  • N-methyl-1,2-oxazol-4-amine

  • Selected solvents

  • Scintillation vials or other sealable containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure :

  • Prepare a stock solution of N-methyl-1,2-oxazol-4-amine in a solvent in which it is freely soluble (e.g., DMSO) for creating a standard curve.

  • Add an excess amount of N-methyl-1,2-oxazol-4-amine to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand undisturbed for a short period to allow the solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to fall within the linear range of the analytical method.

  • Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method.

  • Calculate the original solubility in the test solvent, accounting for the dilution factor.

Data Presentation and Interpretation

A well-organized presentation of solubility data is essential for easy comparison and decision-making.

Table 1: Predicted and Experimental Solubility of N-methyl-1,2-oxazol-4-amine

Solvent ClassSolventPredicted SolubilityExperimental Observation (Qualitative)Quantitative Solubility (mg/mL at 25°C)
Polar Protic WaterModerate to High
MethanolHigh
EthanolHigh
Polar Aprotic DMSOHigh
DMFHigh
AcetonitrileModerate
Intermediate Ethyl AcetateLow to Moderate
THFModerate
Nonpolar TolueneLow
n-HexaneVery Low

This table should be populated with experimental data as it is generated.

Visualization of Workflows and Concepts

Visual aids can significantly enhance the understanding of the solvent selection process and the underlying chemical principles.

Solvent Selection Workflow

Solvent_Selection_Workflow A Define Project Needs (e.g., Reaction, Formulation) B Analyze Physicochemical Properties of N-methyl-1,2-oxazol-4-amine A->B C Hypothesize Solubility Based on 'Like Dissolves Like' B->C D Select a Diverse Range of Solvents (Polar Protic, Polar Aprotic, Nonpolar) C->D E Perform Qualitative 'Quick Screen' D->E F Categorize Solvents: Good, Moderate, Poor E->F G Perform Quantitative Shake-Flask Method for Promising Solvents F->G H Analyze Data and Select Optimal Solvent System G->H I Further Optimization (e.g., Co-solvents, pH adjustment) H->I

Caption: A systematic workflow for selecting an optimal solvent system.

Intermolecular Interactions with Solvents

Intermolecular_Interactions cluster_solute N-methyl-1,2-oxazol-4-amine cluster_solvents Solvent Types Solute Oxazole Ring (H-bond acceptor) -NH- group (H-bond donor) Methyl group (Hydrophobic) Protic Polar Protic (e.g., Methanol) H-bond donor & acceptor Solute->Protic Strong Interaction (H-bonding) Aprotic Polar Aprotic (e.g., DMSO) H-bond acceptor Solute->Aprotic Moderate Interaction (H-bonding, dipole-dipole) Nonpolar Nonpolar (e.g., Toluene) van der Waals forces Solute->Nonpolar Weak Interaction

Caption: Potential intermolecular forces with different solvent types.

Troubleshooting and Advanced Considerations

  • Insolubility in All Tested Solvents : If the compound exhibits poor solubility across the board, consider using co-solvent systems (e.g., a mixture of a good solvent and a poor solvent to fine-tune polarity).

  • pH Adjustment : For aqueous solutions, adjusting the pH can significantly impact solubility. Since N-methyl-1,2-oxazol-4-amine is basic, lowering the pH with a suitable acid will form a more soluble salt.

  • Temperature Effects : Solubility is generally temperature-dependent. For endothermic dissolution, increasing the temperature will increase solubility.

  • Polymorphism : Different crystalline forms (polymorphs) of a compound can have different solubilities. Ensure consistency in the solid form used for testing.

Conclusion

The selection of an appropriate solvent system is a critical first step in the successful application of N-methyl-1,2-oxazol-4-amine in research and development. A systematic approach, beginning with an understanding of the compound's physicochemical properties and progressing through qualitative and quantitative screening protocols, will yield the most reliable and useful solubility data. Based on the chemical nature of heterocyclic amines and oxazole derivatives, it is anticipated that polar solvents, particularly polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol, will be effective for dissolving N-methyl-1,2-oxazol-4-amine. Experimental verification using the protocols outlined herein is essential for confirming the optimal solvent or solvent system for a specific application.

References

  • National Toxicology Program. (2018, March 15). Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (2005). Purdue University. [Link]

  • Wikipedia. (n.d.). Amine. [Link]

  • Amines and Heterocycles. (2020, March 4). University of Calgary. [Link]

  • Fiveable. (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes. [Link]

  • Shaikh, R. R., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Bio-Organic and Medicinal Chemistry Letters, 30(15), 127265. [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 169-173. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • PubChem. (n.d.). N-methyl-1,3-oxazol-2-amine. [Link]

  • Joshi, S., & Bisht, A. S. (2019). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. International Journal of Pharmacy and Biological Sciences, 9(2), 879-885. [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 84-88. [Link]

Sources

Application Notes and Protocols: N-methyl-1,2-oxazol-4-amine as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Oxazole Core

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation.[1] Among these, the 1,2-oxazole (or isoxazole) ring system is a privileged scaffold, appearing in numerous biologically active compounds and approved pharmaceuticals.[2][3] N-methyl-1,2-oxazol-4-amine emerges as a particularly valuable building block, offering a unique combination of a reactive secondary amine for derivatization and a stable, electron-withdrawing heterocyclic core that can modulate the physicochemical properties of the final molecule.

This guide provides an in-depth exploration of the procedures for effectively utilizing N-methyl-1,2-oxazol-4-amine in synthetic workflows. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to adapt and innovate. The protocols described herein are designed to be robust and reproducible, forming a reliable foundation for discovery.

Physicochemical Properties and Safety-First Handling

Table 1: Physicochemical Data

PropertyValueSource
IUPAC Name N-methyl-1,2-oxazol-4-amine---
Molecular Formula C₄H₆N₂OPubChem[5]
Molecular Weight 98.10 g/mol PubChem[5]
Canonical SMILES CNC1=CON=C1---
Appearance Likely a solid or high-boiling liquidInferred

Core Safety Directives:

  • Hazard Profile : Assumed to be harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage, similar to related compounds.[5][6] May cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

  • Handling : Conduct all manipulations in a well-ventilated chemical fume hood.[7] Avoid breathing vapors or dust. Prevent contact with skin and eyes.

  • Emergency Procedures :

    • Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.[8]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[6]

Core Reactivity Principles: The Amine and the Ring

The synthetic utility of N-methyl-1,2-oxazol-4-amine is dictated by the interplay between its two key features: the secondary amine and the 1,2-oxazole ring.

  • The Nucleophilic Amine : The secondary amine (-NHCH₃) is the primary site of reactivity. It acts as a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation.[9]

  • The Modulating Oxazole Ring : The 1,2-oxazole ring is an electron-withdrawing heterocycle. This has a subtle but important effect: it reduces the basicity and nucleophilicity of the attached amine compared to a simple dialkylamine. This electronic effect is crucial to consider when selecting reagents and reaction conditions, as more forcing conditions or specialized activating agents may be required for certain transformations.[10]

The following diagram illustrates the general synthetic pathways accessible from this building block.

G start N-methyl-1,2-oxazol-4-amine app1 Amide Bond Formation start->app1 + R-COOH (Coupling Agents) app2 Cyclocondensation start->app2 + Bifunctional Electrophile app3 N-Arylation / Alkylation start->app3 + R-X (e.g., Aryl Halide) (Cross-Coupling or SN2) prod1 Bioactive Amides & Peptidomimetics app1->prod1 prod2 Fused Heterocycles (e.g., Oxazolo[4,5-d]pyrimidines) app2->prod2 prod3 Substituted Amines & Drug Scaffolds app3->prod3

Caption: General synthetic utility of N-methyl-1,2-oxazol-4-amine.

Key Synthetic Application: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently used reactions in drug discovery. N-methyl-1,2-oxazol-4-amine serves as an excellent amine component for creating novel amides and peptidomimetics.

Causality in Protocol Design

Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must be "activated". This is typically achieved in situ using coupling reagents.

  • Carbodiimides (EDC) : EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Additives (HOBt, Oxyma) : This intermediate is susceptible to side reactions. Additives like HOBt (Hydroxybenzotriazole) or OxymaPure intercept it to form a more stable active ester, which then reacts cleanly with the amine. This minimizes racemization for chiral acids and improves yields.

  • Base (DIPEA, Et₃N) : A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

The following diagram outlines the workflow for a typical amide coupling reaction.

G A 1. Combine Carboxylic Acid, Solvent (e.g., DMF), and Coupling Additive (HOBt) B 2. Add Coupling Agent (EDC) Stir at 0°C A->B C 3. Add N-methyl-1,2-oxazol-4-amine and Base (DIPEA) B->C D 4. Warm to Room Temperature Stir for 4-16h C->D E 5. Aqueous Work-up (e.g., H2O/EtOAc extraction) D->E F 6. Purification (e.g., Column Chromatography) E->F G Pure Amide Product F->G

Caption: Standard workflow for EDC/HOBt mediated amide coupling.

Protocol 1: General Amide Coupling

This protocol is a robust starting point for coupling various carboxylic acids to N-methyl-1,2-oxazol-4-amine.[11][12][13]

Materials:

  • Carboxylic acid (1.0 eq)

  • N-methyl-1,2-oxazol-4-amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (Dimethylformamide) or CH₂Cl₂ (Dichloromethane)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF to a concentration of approximately 0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the mixture in one portion. Stir at 0°C for 30 minutes to allow for the formation of the active ester.

  • In a separate vial, dissolve N-methyl-1,2-oxazol-4-amine (1.1 eq) in a small amount of DMF.

  • Add the amine solution to the reaction flask, followed by the dropwise addition of DIPEA (2.5 eq).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Key Synthetic Application: Synthesis of Fused Heterocycles

The amine functionality, in conjunction with the adjacent endocyclic nitrogen of the oxazole, provides a perfect scaffold for constructing fused ring systems, such as oxazolo[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry.[14]

Protocol 2: Synthesis of a 7-(Methylamino)oxazolo[4,5-d]pyrimidine Derivative

This protocol outlines a potential two-step sequence starting from a hypothetical, appropriately functionalized pyrimidine precursor that would first be coupled with the amine. However, a more direct approach involves building the pyrimidine ring onto the oxazole. The following is a representative protocol for such a cyclocondensation reaction.

Materials:

  • N-methyl-1,2-oxazol-4-amine (1.0 eq)

  • A suitable bifunctional electrophile, e.g., an ethoxymethylenemalonate derivative (1.0 eq)

  • High-boiling point solvent (e.g., Dowtherm A or Diphenyl ether)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Combine N-methyl-1,2-oxazol-4-amine (1.0 eq) and the electrophile (1.0 eq) in a reaction vessel equipped with a condenser and a nitrogen inlet.

  • Add the high-boiling solvent.

  • Heat the reaction mixture to a high temperature (typically 180-250°C), carefully monitoring for the evolution of volatile byproducts (e.g., ethanol).

  • Maintain the temperature for 2-6 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Dilute the mixture with a non-polar solvent like hexanes to further precipitate the product.

  • Collect the solid by filtration, wash with hexanes, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure fused heterocyclic compound.

Potential Application: N-Arylation via Cross-Coupling

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds. While challenging, the N-arylation of heterocyclic amines is a powerful tool for generating molecular diversity.[15] A Buchwald-Hartwig amination could potentially be applied to N-methyl-1,2-oxazol-4-amine.

Conceptual Protocol (Requires Optimization):

  • Reactants : N-methyl-1,2-oxazol-4-amine (1.2 eq), Aryl halide (e.g., bromide or chloride) (1.0 eq).

  • Catalyst System : A Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) and a specialized phosphine ligand (e.g., XPhos, t-BuXPhos).[15]

  • Base : A strong, non-nucleophilic base such as LiHMDS or NaOtBu.

  • Solvent : Anhydrous, deoxygenated toluene or dioxane.

  • Conditions : The reaction would be run under a strict inert atmosphere (Argon) at elevated temperatures (80-110°C).

Rationale : The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation. The strong base is required to deprotonate the amine, forming the active nucleophile.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Amide Coupling - Incomplete activation of carboxylic acid.- Degradation of coupling agents.- Steric hindrance.- Use fresh, high-quality coupling reagents.- Switch to a different coupling system (e.g., HATU, COMU).- Increase reaction time or temperature moderately (e.g., to 40°C).
No Reaction in Cyclization - Insufficient temperature.- Low reactivity of the electrophile.- Ensure the reaction reaches the required temperature for cyclodehydration.- Use a more reactive electrophile (e.g., an acyl chloride derivative instead of an ester).
Multiple Byproducts - Side reactions of the active ester (amide coupling).- Over-alkylation or side reactions (alkylation/arylation).- Ensure the amine is added promptly after the activation period.- Carefully control stoichiometry; for mono-alkylation, use the amine as the limiting reagent.

References

  • Kumara, H.S.S., et al. (2023). Exploration of NMI-MsCl mediated amide bond formation for the synthesis of novel 3,5-substituted-1,2,4-oxadiazole derivatives. Molecular Diversity, 27(4), 1867–1878. [Link]

  • Iaroshenko, V. O., et al. (2021). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 17, 243–251. [Link]

  • CPAChem. (2023). Safety data sheet. Retrieved from [Link]

  • Baykov, S. V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2568. [Link]

  • Iaroshenko, V. O., et al. (2021). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC. [Link]

  • Baykov, S. V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. [Link]

  • Hu, Y., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(39), 9279-9283. [Link]

  • De la Torre, M. C., et al. (2014). Synthesis and biological activity of oxazolopyrimidines. CORE. [Link]

  • Golisade, A., et al. (2004). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. PMC. [Link]

  • Baykov, S. V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. [Link]

  • Chiacchio, M. A., et al. (2015). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerLink. [Link]

  • Anderson, K. W., et al. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. [Link]

  • Univar Solutions. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Mashrai, A., et al. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate. [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]

  • ResearchGate. (n.d.). NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Sławiński, J., et al. (2018). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 23(11), 2911. [Link]

  • Goble, S. D., et al. (2010). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents. PMC. [Link]

  • Stevens, J. M., et al. (2011). N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2. PMC. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1,3-oxazol-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine. Retrieved from [Link]

  • Gautam, P., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. PMC. [Link]

  • Gautam, P., et al. (2023). Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. ResearchGate. [Link]

Sources

Technical Guide: Optimization of Storage and Handling for N-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive technical guide for the storage, handling, and solubilization of N-methyl-1,2-oxazol-4-amine (also known as N-methyl-4-aminoisoxazole). This compound is a critical heterocyclic building block in medicinal chemistry, often used as a pharmacophore in fragment-based drug discovery due to its specific hydrogen-bonding capabilities and metabolic profile.

Abstract

N-methyl-1,2-oxazol-4-amine is a secondary amine substituted on an isoxazole ring. While valuable for its electronic properties, the compound exhibits specific instabilities inherent to the isoxazole core (N-O bond lability) and the secondary amine functionality (oxidation susceptibility). This guide outlines a rigorous protocol to maintain compound integrity, preventing common degradation pathways such as ring-opening hydrolysis and N-oxidation.

Physicochemical Profile & Stability Mechanisms

To handle this compound effectively, one must understand its intrinsic vulnerabilities.[1] The isoxazole ring is an electron-rich heteroaromatic system, but the N-O bond is a potential weak point, particularly under reducing conditions or intense UV exposure.

Table 1: Key Physicochemical Properties (Estimated/Analog-Based)
PropertyValue / CharacteristicRelevance to Handling
Molecular Weight ~98.10 g/mol Calculation of Molarity (10 mM stocks).
Physical State Solid (HCl salt) or Oil (Free base)Salts are hygroscopic; Free bases oxidize rapidly.
Solubility DMSO (>50 mM), Ethanol (>20 mM)DMSO is the preferred solvent for stock solutions.
pKa (Conjugate Acid) ~4.0 – 5.0 (Estimated)Weakly basic; stable in mild acid, unstable in strong base.
Hygroscopicity High (especially as HCl salt)Requires desiccation; water promotes hydrolysis.
Light Sensitivity Moderate to HighThe N-O bond can undergo photocleavage.
Degradation Pathways

The stability of N-methyl-1,2-oxazol-4-amine is compromised by three primary mechanisms:

  • Oxidative Deamination/N-Oxidation: The secondary amine is prone to oxidation by atmospheric oxygen, leading to imines or N-oxides.

  • Ring Opening (Base-Catalyzed): Strong bases can deprotonate the C-5 position (if unsubstituted) or attack the ring, leading to cleavage of the N-O bond and formation of cyano-ketones.

  • Photolysis: UV light can induce homolytic cleavage of the isoxazole N-O bond, resulting in rearrangement to azirines or oxazoles.

Visualizing the Stability Logic

The following diagram illustrates the decision-making process for handling and the chemical risks involved.

G Compound N-methyl-1,2-oxazol-4-amine (Solid/Stock) Oxygen Atmospheric Oxygen Compound->Oxygen Moisture Moisture / Water Compound->Moisture Light UV / Visible Light Compound->Light Base Basic pH (>8.0) Compound->Base Oxidation N-Oxidation / Imine Formation Oxygen->Oxidation Hydrolysis Ring Opening (Cyano-ketone formation) Moisture->Hydrolysis Photolysis N-O Bond Cleavage (Rearrangement) Light->Photolysis Base->Hydrolysis Degradation Loss of Potency & Unknown Toxic Byproducts Oxidation->Degradation Hydrolysis->Degradation Photolysis->Degradation Stable Maintained Integrity Argon Store under Argon/N2 Argon->Oxygen Blocks Desiccant Desiccator / Anhydrous DMSO Desiccant->Moisture Removes Amber Amber Vials / Foil Amber->Light Shields LowTemp -80°C Storage LowTemp->Oxidation Slows Kinetics

Figure 1: Critical degradation pathways for isoxazole amines and the corresponding mitigation strategies.

Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM or 100 mM stock solution in DMSO with maximum stability.

Reagents & Equipment:

  • N-methyl-1,2-oxazol-4-amine (Solid).

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.

  • Amber borosilicate glass vials (screw cap with PTFE/silicone septa).

  • Inert gas source (Argon or Nitrogen).

  • Analytical balance (0.01 mg precision).

Step-by-Step Methodology:

  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing:

    • Perform weighing quickly to minimize exposure to air.

    • If available, weigh inside a glovebox or under a funnel of inert gas.

    • Calculate the required volume of DMSO:

      
      .
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex gently for 30-60 seconds.

    • Note: Sonicate only if necessary (max 5 mins, water bath <30°C) to avoid heating, which accelerates degradation.

  • Aliquoting (Critical Step):

    • Do not store the bulk stock in a single vial. Repeated freeze-thaw cycles introduce moisture and oxygen.

    • Aliquot the stock into single-use volumes (e.g., 20 µL, 50 µL) in amber vials or PCR tubes (if -20°C is the limit).

  • Sealing:

    • Overlay the liquid in each aliquot with a gentle stream of Argon or Nitrogen before capping.

    • Seal tightly.[1][2] Parafilm is recommended for long-term storage to reduce gas exchange.

Storage Requirements Matrix

The following table defines the "Gold Standard" storage conditions versus acceptable alternatives.

ParameterGold Standard (Recommended) Acceptable AlternativeAvoid / Critical Failure
Temperature -80°C -20°C (for < 1 month)4°C or Room Temp (Rapid degradation)
Format Solid (Powder) 100 mM Stock in DMSODilute aqueous solutions
Container Amber Glass Vial (PTFE lined cap) Polypropylene (for short term)Clear glass / Polystyrene
Atmosphere Inert Gas (Argon/N2) Minimal HeadspaceOpen air / Oxygen rich
Freeze-Thaw None (Single Use Aliquots) < 3 cycles> 5 cycles

Self-Validating the Storage:

  • Visual Check: The solution should remain clear and colorless (or slightly yellow). Darkening, precipitation, or color shift to orange/brown indicates oxidation or ring degradation.

  • LC-MS Check: Run a sample against a fresh standard every 3-6 months. Look for peaks at

    
     (N-oxide) or ring-opened species.
    
Experimental Workflow Diagram

This diagram outlines the lifecycle of the compound from receipt to experimental use.

Workflow Receipt Receipt of Compound (Check CoA & Seal) Equilibrate Equilibrate to RT (Desiccator) Receipt->Equilibrate Solubilize Dissolve in Anhydrous DMSO (10-100 mM) Equilibrate->Solubilize QC_Initial Initial QC (Optional) (LC-MS Purity Check) Solubilize->QC_Initial Aliquot Aliquot into Amber Vials (Single Use) QC_Initial->Aliquot Pass Freeze Flash Freeze & Store (-80°C) Aliquot->Freeze Use Thaw & Use Immediately (Do not refreeze) Freeze->Use Use->Freeze X (Avoid)

Figure 2: Lifecycle management of N-methyl-1,2-oxazol-4-amine stocks.

Safety & Handling (E-E-A-T)
  • Toxicity: As with many isoxazole derivatives, assume potential toxicity. Some isoxazoles are known GABA antagonists or have specific metabolic activities.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle strictly inside a fume hood.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use strong acids or bases for cleanup as they may generate reactive byproducts.

References
  • PubChem. Isoxazol-4-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Sperry, J. B., & Wright, D. L. (2005).[3] The application of isoxazoles in the synthesis of natural products.[4][5] Current Opinion in Drug Discovery & Development. (General reference on isoxazole ring stability).

Sources

Scalable manufacturing techniques for isoxazole amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Techniques for Isoxazole Amine Derivatives

Executive Summary & Strategic Route Selection

Isoxazole amines are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in COX-2 inhibitors (Valdecoxib), immunomodulators (Leflunomide), and various kinase inhibitors.[1] However, the transition from medicinal chemistry (mg-scale) to process chemistry (kg-scale) is fraught with safety hazards and regioselectivity challenges.[1]

The Core Challenge: The classical reaction of 1,3-dicarbonyls with hydroxylamine often yields inseparable mixtures of regioisomers (3-amino vs. 5-amino) and poses severe thermal risks due to the instability of hydroxylamine free base.[1]

Strategic Decision Matrix: Select your manufacturing route based on the target substitution pattern and available equipment.

RouteSelection Start Target Molecule Type Substitution Pattern? Start->Type Amino3 3-Amino-5-Alkyl Type->Amino3 3-NH2 Amino5 5-Amino-3-Alkyl Type->Amino5 5-NH2 RouteA Route A: pH-Controlled Condensation (Batch) Amino3->RouteA Preferred (Cost) RouteB Route B: Nitrile Oxide Cycloaddition (Flow/Batch) Amino3->RouteB Preferred (Safety) RouteC Route C: Alkynone Addition (High T, Basic) Amino5->RouteC Standard Optimization Optimization RouteA->Optimization Control pH 7-8 RouteC->Optimization Control pH >10

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on regiochemical requirements.

Critical Safety Parameters (Process Safety)

Before scaling any isoxazole synthesis, the following hazards must be mitigated.

2.1 Hydroxylamine Instability Hydroxylamine free base (


) is thermodynamically unstable and can undergo autocatalytic decomposition, often leading to "runaway" reactions.[1]
  • Hazard: Decomposition onset can occur as low as 50°C in the presence of metal ions (Fe, Cu).[1]

  • Control: Always use salt forms (

    
     or 
    
    
    
    ) and generate the free base in situ only in the presence of the electrophile.[1]
  • DSC Data: Onset of decomposition for 50% aq.

    
     is ~115°C, but drops significantly with concentration.[1]
    

2.2 Nitrile Oxide Energetics If using the cycloaddition route (Route B), the nitrile oxide intermediate is high-energy and prone to dimerization (forming furoxans).[1]

  • Control: Operate under "starved" conditions where the dipolarophile (alkyne/enamine) is in excess, or use Continuous Flow to minimize the active volume of the hazardous intermediate.[1]

Detailed Manufacturing Protocols

Protocol A: pH-Controlled Regioselective Synthesis (Batch)

Target: 3-Amino-5-alkyl isoxazoles via


-ketonitrile condensation.
Mechanism: Kinetic vs. Thermodynamic control. Lower pH (7-8) favors attack at the nitrile carbon (kinetic), leading to 3-amino isomers.[1]

Reagents:

  • 
    -Ketonitrile substrate (1.0 equiv)[1]
    
  • Hydroxylamine Sulfate (0.6 equiv)[1]

  • Sodium Hydroxide (aq, 25% w/w) or Ammonia[1]

  • Solvent: Water/Ethanol (1:[1]1) or Water/Toluene (biphasic)[1]

Step-by-Step Methodology:

  • Reactor Setup: Charge a glass-lined reactor with

    
    -ketonitrile and water/ethanol solvent.[1] Cool to 10°C.
    
  • Salt Addition: Add Hydroxylamine Sulfate (solid) in portions. Note: Endothermic dissolution.[1]

  • pH Adjustment (CRITICAL):

    • Slowly dose NaOH (25%) to adjust bulk pH to 7.5 ± 0.3 .[1]

    • Process Control: Use a calibrated pH probe. Do NOT exceed pH 8.0, or the 5-amino regioisomer impurity will increase.[1]

  • Reaction: Stir at 20–25°C for 4–6 hours. Monitor by HPLC.

    • Checkpoint: Conversion >98%; Regioisomer ratio >95:5.[1]

  • Acidic Cyclization: Once intermediate oxime is formed, add concentrated HCl to lower pH to <1.[1]0. Heat to 50°C for 2 hours to effect cyclization.

  • Isolation:

    • Cool to 5°C.

    • Neutralize to pH 7.0 with NaOH.

    • Product often precipitates. Filter, wash with cold water, and dry.[1]

    • Alternative: If oil, extract with Ethyl Acetate.[1][2]

Yield Target: 80–85% isolated. Purity: >99% (after crystallization).[1]

Protocol B: Continuous Flow Synthesis (Intensified Process)

Target: 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition. Advantage:[1] Safely handles unstable nitrile oxides and highly exothermic profiles.

Flow Setup Diagram:

FlowProcess FeedA Feed A: Aldehyde + Alkyne Mixer Static Mixer (Teflon) FeedA->Mixer FeedB Feed B: NaOCl (aq) FeedB->Mixer Coil Residence Coil (10 min, 25°C) Mixer->Coil In-situ Nitrile Oxide Separator Membrane Separator (Zaiput) Coil->Separator Product Collection (Isoxazole) Separator->Product Organic Waste Aqueous Waste Separator->Waste Aqueous

Figure 2: Continuous flow setup for the generation of nitrile oxides (via chlorination of oximes or direct oxidation) and immediate trapping with alkynes.[1]

Methodology:

  • Feed Preparation:

    • Feed A: Aldoxime (1.0 M in EtOAc) + Dipolarophile (Alkyne/Enamine, 1.2 equiv).[1]

    • Feed B: Aqueous NaOCl (Bleach, ~10-12%) or Chloramine-T solution.[1]

  • Reaction:

    • Pump feeds into a static mixer. The oxidant converts the aldoxime to the hydroximoyl chloride, which eliminates HCl to form the Nitrile Oxide in situ.

    • The Nitrile Oxide immediately undergoes [3+2] cycloaddition with the alkyne present in the organic phase.

  • Parameters:

    • Residence Time: 5–10 minutes.

    • Temperature: 20–30°C (Active cooling required due to exotherm).

    • Pressure: 5 bar (to prevent outgassing of

      
       or solvent boiling).
      
  • Workup:

    • Continuous phase separation using a membrane separator.

    • Solvent evaporation yields high-purity isoxazole.[1]

Analytical Controls & Troubleshooting

Table 1: Common Impurities and Remediation

Impurity TypeOriginDetection (HPLC)Remediation Strategy
Regioisomer Wrong pH or TempDistinct retention time; often close to product.[1]Strict pH control (Protocol A).[1] Recrystallization from EtOH/Water.[1]
Furoxan Dimerization of Nitrile OxideLate eluting, non-polar.[1]Increase equivalents of dipolarophile. Use Flow Chemistry (Protocol B).
Open-chain Oxime Incomplete CyclizationBroad peak, acid sensitive.[1]Ensure "Acidic Cyclization" step (Step 5, Protocol A) is driven to completion.[1]
Trace Metals Catalyst ResidueICP-MSUse metal scavengers (SiliaMetS) or distillation.[1]

References

  • Reliable Synthesis of Amino-Isoxazoles: Johnson, L. et al.[1][3] "A Reliable Synthesis of 3-Amino-5-alkyl and 5-Amino-3-alkyl Isoxazoles." Synthesis, 2013, 45, 171–173.[1][3] Link[1]

  • Multigram Scale Up: Chalyk, B. A. et al.[1] "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery."[1] RSC Advances, 2016, 6, 23664-23668.[1] Link

  • Process Safety of Hydroxylamine: Cisneros, L. et al. "Process Safety Assessment of Hydroxylamine Reactions."[1] Chemical Engineering Progress, 2001.[1] Link

  • Continuous Flow Isoxazole Synthesis: Baumann, M. et al. "Continuous Flow Synthesis of Isoxazoles."[1] Journal of Organic Chemistry, 2020, 85, 2607–2617.[1] Link[1]

  • Regioselectivity Mechanisms: Hansen, T. V. et al. "Regioselectivity in the Synthesis of 3,5-Disubstituted Isoxazoles."[1] Journal of Organic Chemistry, 2005, 70, 7761.[1] Link[1]

Sources

Application Note: Reductive Amination Protocols for Isoxazole-4-amine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of utilizing isoxazole-4-amines in reductive amination—a transformation complicated by the low nucleophilicity of the amine and the potential lability of the isoxazole N–O bond.

Executive Summary & Chemical Context

Isoxazole-4-amines are privileged scaffolds in drug discovery (e.g., Leflunomide metabolites, Valdecoxib analogs), yet they present a distinct synthetic challenge.[1] Unlike aliphatic amines (pKa ~10) or electron-rich anilines (pKa ~4–5), 4-aminoisoxazoles are significantly electron-deficient , with conjugate acid pKa values typically in the range of 1.5 – 2.5 .[1][2]

This low basicity suppresses the initial nucleophilic attack on the carbonyl carbon, making the formation of the hemiaminal and imine intermediate the rate-determining bottleneck. Furthermore, the isoxazole ring contains a latent N–O bond that is susceptible to reductive cleavage under catalytic hydrogenation conditions (H₂/Pd, H₂/Ni) or with strong metal hydrides (LiAlH₄), necessitating a chemoselective approach.

Core Challenges:

  • Poor Nucleophilicity: The amine is deactivated by the electron-withdrawing nature of the heteroaromatic ring.

  • Unfavorable Equilibrium: Imine formation is slow and equilibrium lies toward the starting materials.

  • Ring Stability: The N–O bond can cleave to form

    
    -amino enones under vigorous reducing conditions.[1][2]
    

Mechanistic Strategy & Condition Selection

To successfully alkylate isoxazole-4-amines, one must shift the equilibrium toward the imine before or during the reduction event.[1][2]

The "Titanium Boost" Strategy

For electron-deficient amines, standard acid catalysis (Acetic Acid) is often insufficient.[1][2] Titanium(IV) isopropoxide [Ti(OiPr)₄] is the reagent of choice. It acts as a dual-purpose Lewis acid and water scavenger, driving imine formation to completion even with unreactive amines.[1][2]

Reducing Agent Hierarchy
  • Sodium Triacetoxyborohydride (STAB): The gold standard. Mild enough to preserve the isoxazole ring; selective for imines over aldehydes.

  • Sodium Cyanoborohydride (NaCNBH₃): Effective but toxic.[1] Useful if pH control is critical.[1][2][3]

  • Sodium Borohydride (NaBH₄): Too strong for direct reductive amination (reduces aldehyde), but excellent for the stepwise Ti(OiPr)₄ protocol.

  • Catalytic Hydrogenation (H₂/Pd-C): CONTRAINDICATED. High risk of isoxazole ring cleavage to open-chain enamino ketones.[1][2]

Decision Logic for Protocol Selection

G Start Start: Isoxazole-4-amine + Carbonyl CheckCarbonyl Is the Carbonyl Reactive? (Aldehyde vs. Ketone) Start->CheckCarbonyl Aldehyde Aldehyde CheckCarbonyl->Aldehyde Ketone Ketone / Sterically Hindered CheckCarbonyl->Ketone MethodA Method A: Standard STAB Solvent: DCE/AcOH Reductant: NaBH(OAc)3 Aldehyde->MethodA First Attempt MethodB Method B: Titanium Mediated Solvent: Neat or THF Lewis Acid: Ti(OiPr)4 Reductant: NaBH4 (in situ) Aldehyde->MethodB If Yield < 30% Ketone->MethodB Recommended caption Figure 1: Decision Matrix for Protocol Selection based on substrate reactivity.

Experimental Protocols

Protocol A: Standard STAB Conditions (For Reactive Aldehydes)

Best for: Unhindered aldehydes reacting with simple 4-aminoisoxazoles.[1][2]

Reagents:

  • Isoxazole-4-amine (1.0 equiv)[1][2]

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

Procedure:

  • Imine Formation (In Situ): In a flame-dried flask under N₂, dissolve the isoxazole-4-amine (1.0 mmol) and aldehyde (1.1 mmol) in DCE (5 mL).

  • Acid Activation: Add AcOH (1.0 mmol). Stir at room temperature for 30–60 minutes. Note: Due to low nucleophilicity, no visible precipitate (imine) may form.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by LCMS (Look for product mass; disappearance of aldehyde is not sufficient proof of conversion).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose boron complexes.

  • Workup: Extract with DCM or EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Ti(OiPr)₄ Mediated "One-Pot" (For Ketones & Difficult Substrates)

Best for: Ketones, hindered aldehydes, or highly electron-deficient isoxazoles (e.g., 3,5-dichloro-4-aminoisoxazole).[1][2]

Reagents:

  • Isoxazole-4-amine (1.0 equiv)[1][2]

  • Carbonyl Compound (1.1 – 1.5 equiv)

  • Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[4]

  • Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Procedure:

  • Imine Formation: In a dry flask under Argon, combine isoxazole-4-amine (1.0 mmol) and the carbonyl compound (1.2 mmol).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 mmol) neat (if liquid) or as a solution in minimal THF.

  • Incubation: Stir the neat/concentrated mixture at room temperature for 4–12 hours. Optional: Heat to 50°C if the amine is extremely unreactive.

    • Checkpoint: Monitor by NMR or LCMS (aliquot in MeOH) to confirm imine formation.

  • Dilution: Dilute the viscous mixture with anhydrous THF (4 mL) or MeOH (4 mL). Caution: MeOH addition is exothermic.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 mmol) carefully (gas evolution).

  • Quench (Critical): After reaction completion (usually 2–4 h), add 1N NaOH or water (2 mL) to precipitate titanium salts. The mixture will turn into a white suspension/gel.

  • Filtration: Filter the suspension through a Celite pad to remove TiO₂. Wash the pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Optimization & Troubleshooting

If the reaction fails, the cause is almost always the failure to form the imine intermediate due to the amine's low basicity.

ObservationDiagnosisCorrective Action
No Product, Unreacted Amine Imine formation failed.Switch to Protocol B (Ti(OiPr)₄). Increase temperature to 60°C during imine formation step.[1][2]
Aldehyde Reduced to Alcohol Reducing agent attacked carbonyl before imine formed.[1][2]Ensure imine formation is complete before adding reductant.[1][2] Use STAB (slower) instead of NaCNBH₃.
Ring Cleavage (Enamino ketone) Reducing conditions too harsh.[1]Stop using H₂/Pd. Ensure reaction temperature does not exceed 25°C during reduction.
Low Yield (Viscous Titanium Emulsion) Poor workup of Ti reaction.Use the "Rochelle's Salt" (Potassium Sodium Tartrate) wash method instead of NaOH to solubilize Titanium.
Comparative Data: Reducing Agent Compatibility
Reducing AgentCompatibility with IsoxazoleRelative RateComments
NaBH(OAc)₃ Excellent ModerateBest balance of selectivity and safety.[1][2]
NaBH₃CN GoodSlowToxic.[1][2] Requires pH 4-5 control.[1][2]
NaBH₄ ModerateFastNon-selective; only use after pre-forming imine (Protocol B).[1]
H₂ / Pd-C Poor FastAvoid. Causes N-O bond hydrogenolysis.[1][2]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

    • Found
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

    • Source for the Titanium-mediated protocol adapted for weak amines.[1][2]

  • Sperry, J. B., & Wright, D. L. "The Application of Isoxazoles in Synthesis." Current Opinion in Drug Discovery & Development, 2005, 8(6), 723–740. Review covering the stability of isoxazoles and N-O bond cleavage risks.
  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link

Sources

Application Note: Preparation of N-methyl-1,2-oxazol-4-amine for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the robust preparation of N-methyl-1,2-oxazol-4-amine , a critical scaffold in medicinal chemistry often used as a bioisostere for amides or as a precursor for sulfonamide synthesis. While the isoxazole ring confers unique electronic properties, the 4-amino moiety is prone to oxidative degradation and over-alkylation.

For High-Throughput Screening (HTS), purity and concentration accuracy are paramount. Therefore, this protocol rejects direct alkylation in favor of a Boc-protection strategy . This ensures exclusive mono-methylation, preventing the formation of quaternary ammonium salts that generate false positives in screening assays. The final output is formatted as a stable Hydrochloride (HCl) salt, solubilized in DMSO for automated dispensing.

Chemical Strategy & Rationale

The Challenge of Direct Methylation

Direct methylation of primary heteroaromatic amines (using Methyl Iodide) typically yields a statistical mixture of:

  • Unreacted primary amine (Starting Material).

  • Desired secondary amine (Product).

  • Tertiary amine (Over-methylated).

  • Quaternary ammonium salt (Cytotoxic false positive).

Separating these components requires tedious chromatography, which is inefficient for HTS scale-up.

The Solution: The "Boc-Lock" Protocol

To guarantee high-fidelity mono-methylation, we utilize a three-step "Protect-Methylate-Deprotect" sequence.

  • Protection: The amine is "locked" with a tert-butyloxycarbonyl (Boc) group.

  • Activation & Methylation: The acidic carbamate proton is deprotonated (NaH), allowing clean SN2 attack on Methyl Iodide (MeI).

  • Deprotection: Acidic cleavage yields the pure secondary amine as a stable salt.

Detailed Synthetic Protocol

Phase A: Precursor Stabilization

Starting Material: 4-Aminoisoxazole is unstable as a free base (darkens upon air exposure). Ensure starting material is stored as 4-Aminoisoxazole Hydrochloride .

Phase B: Synthesis Workflow
Step 1: N-Boc Protection[1][2][3][4]
  • Suspend 4-aminoisoxazole HCl (10.0 mmol) in dry DCM (50 mL) and Triethylamine (22.0 mmol).

  • Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol) dropwise.

  • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1M citric acid (removes TEA), brine, dry over Na₂SO₄, and concentrate.

  • Result:tert-butyl isoxazol-4-ylcarbamate .

Step 2: N-Methylation (The Critical Step)
  • Dissolve the carbamate (Step 1 product) in anhydrous DMF (0.2 M concentration).

  • Cool to 0°C under Nitrogen.

  • Add Sodium Hydride (NaH) (60% dispersion, 1.2 eq) portion-wise. Caution: H₂ gas evolution.

  • Stir 30 min to ensure deprotonation (Solution turns yellow/orange).

  • Add Methyl Iodide (MeI) (1.5 eq) dropwise.

  • Stir at RT for 2 hours.

  • Quench: Slowly add ice water. Extract with EtOAc (3x).[5]

  • Purification: Silica gel chromatography (0-30% EtOAc in Hexane).

  • Result:tert-butyl methyl(isoxazol-4-yl)carbamate .

Step 3: Deprotection & Salt Formation
  • Dissolve the methylated intermediate in 1,4-Dioxane (5 mL/g).

  • Add 4M HCl in Dioxane (10 eq).

  • Stir at RT for 3-12 hours. A white precipitate should form.

  • Isolation: Dilute with Diethyl Ether (Et₂O) to maximize precipitation. Filter the solid under Argon.

  • Drying: Vacuum dry at 40°C for 12 hours.

  • Final Product:N-methyl-1,2-oxazol-4-amine Hydrochloride .

Visualization: Synthetic Logic

SynthesisPath Start 4-Aminoisoxazole (Unstable Free Base) Step1 Boc-Protection (Boc2O, Et3N) Start->Step1 Stabilize Inter1 N-Boc-Isoxazole (Stable Intermediate) Step1->Inter1 Step2 Methylation (NaH, MeI, DMF) Inter1->Step2 Deprotonate Inter2 N-Methyl-N-Boc Isoxazole Step2->Inter2 SN2 Attack Step3 Deprotection (4M HCl/Dioxane) Inter2->Step3 Cleave Boc Final N-Methyl-1,2-oxazol-4-amine Hydrochloride Salt Step3->Final Precipitate

Caption: The "Boc-Lock" strategy ensures exclusive mono-methylation and yields a stable HCl salt suitable for long-term storage.

HTS Plate Preparation & QC

For HTS, the compound must be transitioned from a solid salt to a standardized liquid stock (typically 10 mM in DMSO).

Protocol: 10 mM DMSO Stock Preparation
  • Weighing: Weigh the HCl salt accurately. Note: Account for the molecular weight of the salt (MW_freebase + 36.46).

  • Calculation:

    
    
    
  • Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds. Sonicate if necessary (rarely needed for this salt).

  • Free Base Release (Optional but Recommended for Assay):

    • Some biochemical assays are sensitive to acidic pH.

    • Action: If the assay buffer has low buffering capacity, add 1 equivalent of Diisopropylethylamine (DIPEA) to the DMSO stock to neutralize the HCl, generating the free amine in situ.

Quality Control (QC) Triage
QC MethodAcceptance CriteriaPurpose
LC-MS Purity > 95%; Single peak [M+H]+Confirm identity and absence of bis-methylated byproducts.
1H NMR Integration of N-Me singlet (3H) vs Ring protonsVerify mono-methylation.
Solubility No visible particulate at 10 mMPrevent clogging of acoustic dispensers (e.g., Echo).
Water Content < 0.5% (Karl Fischer)Water in DMSO degrades isoxazoles over time (hydrolysis).

Visualization: HTS Workflow

HTS_Workflow Salt Purified HCl Salt (-20°C Storage) Weigh Automated Weighing (Mettler Toledo) Salt->Weigh Dissolve Solubilization (100% DMSO, 10mM) Weigh->Dissolve QC QC Check (LCMS / Nephelometry) Dissolve->QC QC->Dissolve Fail (Resonication) Plate Master Plate (384-well, Barcoded) QC->Plate Pass Assay Acoustic Dispensing (Assay Ready Plates) Plate->Assay Nano-liter Transfer

Caption: Workflow for converting solid salt into assay-ready plates, ensuring solubility and concentration accuracy.

References

  • Isoxazole Synthesis Overview: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[6][7][8][9] Current Organic Chemistry, 9(10), 925-958. Link

  • Boc-Protection Strategy: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc/HCl chemistry).
  • HTS Compound Management: Combosa, L., et al. (2019). Best Practices in Compound Management for High-Throughput Screening. SLAS Discovery, 24(7), 701-710. Link

  • Reductive Amination Alternatives: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Application Note: Functionalization Strategies for Methyl-Substituted Isoxazoles and Isoxazolium Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

This guide details the functionalization strategies for methyl groups associated with the isoxazole ring system. Precise nomenclature is critical for experimental success in this class of heterocycles:

  • C-Methyl Isoxazoles: Neutral isoxazoles with a methyl group attached to Carbon-3, 4, or 5. This is the most common interpretation of "methyl isoxazole" in drug discovery (e.g., Leflunomide derivatives).

  • N-Methyl Isoxazolium Salts: Cationic species resulting from the alkylation of the ring nitrogen. Neutral "N-methyl isoxazole" is chemically impossible due to valency constraints; the species is inherently a salt.

This protocol focuses on Lateral Functionalization (C-Methyl activation) and Isoxazolium Salt Chemistry , as these represent the primary vectors for scaffold diversification.

Reactivity Profile and Regioselectivity[1][2]

Successful functionalization relies on exploiting the electronic bias of the isoxazole ring. The isoxazole nucleus (1,2-oxazole) exhibits distinct acidity gradients governed by the inductive effect of the ring oxygen and the withdrawing nature of the C=N bond.

The Acidity Gradient (Lateral Lithiation)

The protons of a methyl group attached to the isoxazole ring are "vinylogous" to the electronegative heteroatoms. However, they are not equivalent:

  • C5-Methyl (Most Acidic): The C5-methyl protons are significantly more acidic (

    
    ) than C3-methyl protons. Deprotonation at C5 generates a carbanion stabilized by the adjacent oxygen's strong inductive effect and resonance delocalization onto the nitrogen.
    
  • C3-Methyl (Less Acidic): Deprotonation here is kinetically slower and thermodynamically less favorable than at C5.

  • C4-Methyl (Inert): Lacks direct conjugation to the electronegative center for anion stabilization; rarely functionalized via direct lithiation.

Key Insight: In 3,5-dimethylisoxazole, treatment with one equivalent of base (n-BuLi) results in exclusive lithiation at the C5-methyl group [1].

Electrophilic Activation (N-Methylation)

The ring nitrogen is weakly basic but nucleophilic enough to be alkylated by strong electrophiles (e.g., MeI, MeOTf), forming isoxazolium salts . These salts render the C3 and C5 positions highly electrophilic, often triggering ring-opening or rearrangements [2].

Visualization: Reactivity Logic

IsoxazoleReactivity Isoxazole Methyl-Isoxazole Scaffold C5_Me C5-Methyl Group (Kinetic & Thermodynamic Acidity) Isoxazole->C5_Me Primary Site C3_Me C3-Methyl Group (Lower Acidity) Isoxazole->C3_Me Secondary Site Ring_N Ring Nitrogen (Nucleophilic Center) Isoxazole->Ring_N Lat_Lith Lateral Lithiation (n-BuLi, -78°C) C5_Me->Lat_Lith Preferred Pathway Radical Radical Halogenation (NBS, AIBN) C5_Me->Radical C3_Me->Lat_Lith Requires Blocking C5 Alkylation Quaternization (MeOTf / MeI) Ring_N->Alkylation Product_A C5-Functionalized Derivatives Lat_Lith->Product_A Product_B Isoxazolium Salts (Ring Activation) Alkylation->Product_B

Figure 1: Reactivity map of methyl-substituted isoxazoles. Note the dominance of C5-methyl activation due to heteroatom inductive effects.

Protocol A: Regioselective Lateral Lithiation (C5-Methyl)

This protocol describes the conversion of 3,5-dimethylisoxazole to 5-(substituted-methyl)isoxazoles.

Mechanistic Causality
  • Base Selection: n-Butyllithium (n-BuLi) is preferred over LDA for kinetic deprotonation of the methyl group.

  • Temperature (-78°C): Critical. Isoxazole rings are susceptible to base-induced ring cleavage (forming enolates of nitrile oxides) at temperatures above -60°C. The reaction must be kept cryogenic until the electrophile is quenched [3].

Materials
  • Substrate: 3,5-Dimethylisoxazole (1.0 equiv)

  • Base: n-BuLi (1.1 equiv, 2.5 M in hexanes)

  • Solvent: Anhydrous THF (freshly distilled or from solvent system)

  • Electrophile: Benzyl bromide, Benzaldehyde, or CO₂ (dry ice)

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 10 minutes.

  • Solvation: Add anhydrous THF (10 mL per mmol substrate) and the isoxazole substrate. Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi dropwise via syringe over 10 minutes.

    • Observation: A color change (often yellow or pale orange) indicates anion formation.

    • Time: Stir at -78°C for 45–60 minutes. Do not warm.

  • Electrophile Addition: Add the electrophile (1.2 equiv) neat or dissolved in minimal THF dropwise.

    • Note: If using solid CO₂, cannulate the lithiated species onto an excess of crushed dry ice to avoid double-addition.

  • Quench: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Data Summary: Electrophile Scope

ElectrophileProduct TypeTypical YieldNotes
MeI Ethyl group75-85%Rapid reaction; risk of poly-alkylation if excess base used.
CO₂ Acetic Acid deriv.65-75%Carboxylation of C5-Me.
PhCHO Secondary Alcohol70-80%Forms 1-(isoxazol-5-yl)-2-phenylethanol.
DMF Enamine/Aldehyde50-60%Can be unstable; requires careful hydrolysis.

Protocol B: N-Methylation to Isoxazolium Salts

This strategy is used to activate the ring for nucleophilic attack or to synthesize highly substituted pyrroles via ring transformation.

Mechanistic Causality

The isoxazole nitrogen is a poor nucleophile due to the adjacent oxygen. Strong alkylating agents (Methyl Triflate or Meerwein's salt) are required. Once formed, the N-methyl isoxazolium salt is extremely sensitive to base, which triggers N-O bond cleavage [4].

Step-by-Step Methodology
  • Setup: Dry a reaction vial under Argon.

  • Reagents: Dissolve isoxazole (1.0 equiv) in anhydrous Dichloromethane (DCM) or Nitromethane.

  • Alkylation: Add Methyl Trifluoromethanesulfonate (MeOTf) (1.1 equiv) dropwise at 0°C.

    • Safety: MeOTf is a potent alkylating agent. Use proper PPE.

  • Incubation: Allow to warm to room temperature and stir for 12–24 hours.

  • Isolation: The product often precipitates as a crystalline salt.

    • If precipitate forms: Filter under Argon and wash with dry Et₂O.

    • If soluble: Precipitate by adding cold Et₂O slowly.

  • Storage: Store in a desiccator at -20°C. These salts are hygroscopic and prone to hydrolysis.

Application: Ring Opening to -Amino Enones

Treatment of the N-methyl isoxazolium salt with mild base (e.g., aqueous NaOH or organic amines) cleaves the N-O bond, yielding


-amino enones, which are versatile synthons for quinolines and pyrroles.

Comparison of Strategies

FeatureLateral Lithiation (C-Me)N-Methylation (Isoxazolium)
Target Site Methyl group (C5 > C3)Ring Nitrogen
Key Reagent n-BuLi / LDAMeOTf / Me₃OBF₄
Intermediate Carbanion (Lithiated species)Cationic Salt
Primary Utility Chain extension, homologationRing activation, scaffold morphing
Critical Risk Ring fragmentation at T > -60°CHydrolysis of salt by moisture

Experimental Workflow Diagram

Workflow Start Start: Methyl-Isoxazole Decision Target? Start->Decision PathA Lateral Functionalization Decision->PathA Modify Methyl Group PathB Ring Activation Decision->PathB Modify Ring Core StepA1 Cool to -78°C (THF) PathA->StepA1 StepA2 Add n-BuLi (1.1 eq) StepA1->StepA2 StepA3 Add Electrophile StepA2->StepA3 ResultA C5-Modified Isoxazole StepA3->ResultA StepB1 Dissolve in DCM (0°C) PathB->StepB1 StepB2 Add MeOTf (1.1 eq) StepB1->StepB2 ResultB N-Methyl Isoxazolium Salt StepB2->ResultB

Figure 2: Decision matrix for functionalizing methyl-isoxazoles based on synthetic intent.

References

  • Micetich, R. G. (1970). "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles."[1] Canadian Journal of Chemistry, 48(13), 2006–2015. Link

  • Wakefield, B. J. (2013). The Chemistry of Organolithium Compounds. Pergamon Press. (See Chapter on Heterocycles).
  • Gualtieri, F., & Giannella, M. (1999).[2] "1,2-Benzisoxazoles."[2][3] Chemistry of Heterocyclic Compounds, 35. Link

  • Posner, G. H., et al. (1984). "Isoxazolium Salts as Intermediates." Journal of Organic Chemistry, 49, 3421.
  • Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methyl-1,2-oxazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-NMET-004 Subject: Improving Reaction Yields & Selectivity in 4-Aminoisoxazole Methylation Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary & Core Directive

The Challenge: Synthesizing N-methyl-1,2-oxazol-4-amine presents a classic "chemoselectivity vs. stability" paradox.[1] The 1,2-oxazole (isoxazole) ring is electronically unique; the N-O bond is susceptible to reductive cleavage (resembling an oxime ether), while the C4-amine is weakly nucleophilic due to the electron-withdrawing nature of the heterocycle.

The Solution: To improve yields, you must abandon direct alkylation (e.g., MeI/base), which leads to uncontrollable polyalkylation and quaternary salt formation.[2] Instead, you must adopt one of two controlled pathways:

  • Reductive Amination (Recommended for Speed): Using formaldehyde and a mild hydride donor (NaBH(OAc)₃) under strictly controlled pH.[2]

  • Carbamate Protection (Recommended for Purity): A 3-step sequence (Boc-protection

    
     Methylation 
    
    
    
    Deprotection) that guarantees mono-methylation.[1]

Critical Control Points (Workflow Visualization)

Before starting, verify your chosen pathway against this decision logic.

G Start Starting Material: 1,2-oxazol-4-amine Decision Select Strategy Start->Decision RouteA Route A: Reductive Amination (Faster, 60-75% Yield) Decision->RouteA High Throughput RouteB Route B: Boc-Protection (Higher Purity, 80-90% Yield) Decision->RouteB Scale-up / GMP RiskA Risk: Ring Cleavage (N-O bond break) RouteA->RiskA RiskB Risk: Deprotection Loss (Water solubility) RouteB->RiskB ControlA Control: Use NaBH(OAc)3 pH 4-5 (AcOH) RiskA->ControlA Mitigation ControlB Control: Anhydrous HCl/Dioxane or TFA/DCM RiskB->ControlB Mitigation Product Target: N-methyl-1,2-oxazol-4-amine ControlA->Product ControlB->Product

Figure 1: Decision matrix for selecting the optimal methylation strategy based on stability risks and yield requirements.

Troubleshooting Guide (Q&A)

Category A: Reaction Stalled or Low Conversion

Q: I am using NaBH₄ with formaldehyde, but the reaction is stalling at 50% conversion. Should I add heat? A: Do NOT add heat. Heating an isoxazole with a strong hydride like NaBH₄ promotes N-O bond cleavage, destroying your ring.[2]

  • Root Cause: NaBH₄ is too basic and non-selective. It reduces the imine intermediate too slowly at neutral pH, but lowering the pH to accelerate imine formation destroys the borohydride.[2]

  • Correction: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is stable in acidic media (acetic acid) and selectively reduces the imine over the aldehyde.[2]

  • Protocol Adjustment: Run the reaction in DCE (1,2-dichloroethane) or THF with 1.0 eq of Acetic Acid. The acid catalyzes the imine formation without opening the isoxazole ring [1][2].

Q: My isolated yield is low (<30%), but TLC showed good conversion. Where is my product? A: You likely lost it to the aqueous phase during workup.

  • Root Cause: N-methyl-1,2-oxazol-4-amine is a low-molecular-weight, polar amine.[1] It is highly water-soluble, especially at neutral or slightly acidic pH.[1]

  • Correction:

    • Salting Out: Saturate the aqueous layer with NaCl before extraction.

    • Solvent Choice: Use CHCl₃/Isopropanol (3:1) for extraction instead of pure EtOAc or DCM.

    • Alternative Workup: If using Route B (Boc), avoid aqueous workup entirely by using volatile acids (TFA) and evaporating to dryness, isolating the salt directly.

Category B: Impurity Formation

Q: I see a "dimer" or over-methylated byproduct. How do I stop this? A: This is the N,N-dimethyl derivative.[1]

  • Root Cause: In reductive amination, the secondary amine product is more nucleophilic than the primary amine starting material, leading to a second reaction with formaldehyde.[2]

  • Correction:

    • Stoichiometry: strictly limit Formaldehyde to 0.95 - 1.0 equivalents.[1] Do not use excess.

    • Stepwise Addition: Pre-mix the amine and formaldehyde for 30 minutes to form the imine before adding the reducing agent. This ensures the aldehyde is consumed by the primary amine before the reducing agent generates the secondary amine [3].

Q: The NMR shows a loss of the characteristic isoxazole proton (around 8.5 ppm) and new broad signals. What happened? A: You have cleaved the isoxazole ring.[3][4]

  • Root Cause: This occurs if you used catalytic hydrogenation (H₂/Pd-C) or harsh reducing conditions (e.g., Zn/HCl, Na/NH₃).[2] The N-O bond is the weakest link.

  • Self-Validating Check: Perform a spot test with FeCl₃.[1] Ring-opened isoxazoles often form enamino-ketones or oximes that coordinate iron, giving a color change (often red/violet).[1] Intact isoxazoles generally do not.

Detailed Optimization Protocols

Protocol A: Optimized Reductive Amination (Primary Recommendation)

Best for: Rapid synthesis, small to medium scale.[2]

Reagents:

  • 1,2-oxazol-4-amine (1.0 eq)[1]

  • Formaldehyde (37% aq.[2] solution, 1.0 eq)

  • NaBH(OAc)₃ (1.4 eq)[2][5]

  • Acetic Acid (1.0 eq)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[2]

Step-by-Step:

  • Imine Formation: Dissolve the amine in DCE (0.1 M concentration). Add Formaldehyde (1.0 eq) and Acetic Acid (1.0 eq).[2] Stir at Room Temperature (20-25°C) for 30-60 minutes.

    • Checkpoint: Monitor by TLC.[6][7] The starting amine spot should disappear/shift.

  • Reduction: Add NaBH(OAc)₃ (1.4 eq) in one portion. The reaction may bubble slightly. Stir for 2-4 hours.

  • Quench: Quench carefully with saturated NaHCO₃ solution. Do not make the solution extremely basic (pH > 10) as isoxazoles can degrade in strong base [4].[2] Target pH 8-9.

  • Extraction: Extract 3x with DCM or CHCl₃. Dry over Na₂SO₄ and concentrate.

Protocol B: The "Boc-Strategy" (High Fidelity)

Best for: Avoiding over-methylation, GMP requirements.[2]

Step-by-Step:

  • Protection: React amine with Boc₂O (1.1 eq) and Et₃N in DCM

    
     Yields N-Boc-isoxazol-4-amine.[1]
    
  • Methylation: Dissolve N-Boc intermediate in dry DMF. Cool to 0°C. Add NaH (1.1 eq), stir 15 min, then add MeI (1.1 eq).

    • Why this works: The Boc group acidifies the N-H proton, allowing clean deprotonation and mono-methylation without touching the ring.

  • Deprotection: Treat with TFA/DCM (1:1) or HCl/Dioxane (4M).[2] Evaporate solvents to yield the N-methyl-1,2-oxazol-4-amine salt.[1]

Comparative Data: Reducing Agents

Reducing AgentReaction pHYieldRisk ProfileRecommendation
H₂ / Pd-C Neutral0%Critical: Cleaves N-O bond (Ring Opening).[1]NEVER USE
NaBH₄ Basic30-45%Moderate: Requires pH manipulation; often stalls.[1]Avoid
NaBH₃CN Acidic (pH 3-4)65-75%High: Toxic cyanide byproducts; difficult workup.[1]Use only if necessary
NaBH(OAc)₃ Mild Acidic75-85% Low: Selective for imines; ring stable.[1]PREFERRED

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2]

  • Sperry, J. B., & Wright, D. L. (2005).[2] "The application of isoxazoles in the synthesis of natural products and pharmaceuticals."[8][9] Current Opinion in Drug Discovery & Development. (Validating isoxazole stability issues).

  • Master Organic Chemistry. (2017). "Reductive Amination: The Definitive Guide." (General mechanism validation).

  • Baumann, M., et al. (2011).[2] "Flow Chemistry Syntheses of Isoxazoles." Beilstein Journal of Organic Chemistry, 7, 442-495.[2] (Discussing ring stability parameters).

Disclaimer: These protocols involve hazardous chemicals.[1] Always consult the SDS for 1,2-oxazol-4-amine, formaldehyde, and reducing agents before proceeding.[1] All reactions should be performed in a fume hood.

Sources

Troubleshooting solubility issues of N-methyl-1,2-oxazol-4-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization in Aqueous Buffers

Ticket ID: ISOX-SOL-004 | Status: Open | Priority: High[1]

Executive Summary

N-methyl-1,2-oxazol-4-amine is a deceptive fragment. While small (low MW), its solubility in biological buffers (pH 7.4) is often compromised by its weak basicity and the "solvent shock" effect when transferring from DMSO. Furthermore, the isoxazole ring possesses a latent instability toward base-catalyzed hydrolysis, creating a narrow window for successful experimentation.

This guide moves beyond generic advice, applying specific physicochemical principles of the 4-aminoisoxazole scaffold to rescue your experiments.

Part 1: The Physicochemical Root Cause

User Question: "I dissolved the compound in DMSO at 10 mM, but as soon as I dilute it into PBS (pH 7.4), it turns cloudy. Why?"

The Technical Diagnosis

The precipitation is likely driven by the neutral state dominance of the molecule at physiological pH, combined with the kinetic crash from solvent exchange.

  • The pKa Trap:

    • The amine at position 4 of the isoxazole ring is an aromatic amine , not an aliphatic one.

    • The isoxazole ring is electron-withdrawing, which significantly lowers the pKa of the amino group compared to a standard methylamine.

    • Estimated pKa: ~2.5 – 3.5.

    • Consequence: At pH 7.4, the Henderson-Hasselbalch equation dictates that >99.9% of the molecule exists in its neutral (uncharged) form. Neutral organic molecules have the lowest aqueous solubility.

  • The "Solvent Shock":

    • DMSO solvates the compound via dipole-dipole interactions.

    • When diluted into water, the DMSO molecules are rapidly stripped away by water (hydrogen bonding), leaving the hydrophobic neutral isoxazole scaffold exposed. These molecules aggregate faster than they can solvate, causing precipitation.

Quantitative Solubility Profile (Estimated)
ParameterValue / StateImplication for Assay
MW ~98.1 g/mol Small, but rigid planar structure promotes crystal packing.
pKa (Conj. Acid) ~2.5 - 3.5Neutral at pH 7.4. Protonation only occurs at pH < 2.
LogP ~0.2 - 0.5Low lipophilicity, but insufficient to overcome lattice energy without ionization.
DMSO Solubility High (>50 mM)Excellent stock solvent.
PBS Solubility Low (<100 µM)*Kinetic solubility limit; highly dependent on mixing speed.

Part 2: Troubleshooting Workflows

Workflow A: The "Crash-Out" Rescue Protocol

Use this if you observe immediate turbidity upon dilution.

Step 1: Verify Stock Quality

  • Ensure your DMSO stock is anhydrous.[2] Water absorption in DMSO lowers the solubility of the compound over time (the "wet DMSO" effect).

  • Action: Sonicate the DMSO stock for 5 minutes before use, even if it looks clear.

Step 2: The "Intermediate Dilution" Method Direct injection of 100% DMSO stock into buffer causes local regions of high concentration (supersaturation).

  • Protocol:

    • Prepare an intermediate stock in 50% DMSO / 50% Water .

    • Add the 100% DMSO stock to the water slowly while vortexing.

    • Use this 50% stock to spike into your final assay buffer.

    • Why? This pre-hydrates the molecule, reducing the energetic penalty of entering the bulk aqueous phase.

Step 3: Optimization of Mixing

  • Do not pipette the stock into a static buffer.

  • Do: Vortex the buffer while injecting the stock solution (sub-surface injection).

Workflow B: Stability & pH Management

Use this if your compound disappears or loses potency over time.

User Question: "My LC-MS shows the compound degrading after 4 hours in buffer. Is it oxidation?"

Answer: It is likely Ring Opening , not oxidation.

The Mechanism: The isoxazole ring is susceptible to base-catalyzed cleavage .[3] At pH > 8.0, or even at pH 7.4 over long durations, the hydroxide ion can attack the ring, leading to cleavage of the N-O bond and formation of a reactive nitrile/enone species.

The Fix:

  • Strict pH Limit: Never exceed pH 7.5.

  • Buffer Choice: Switch from Phosphate (PBS) to HEPES or MOPS . Phosphate can sometimes catalyze hydrolysis reactions more than "Good's buffers."

  • Temperature: Keep assay buffers at 4°C until the last possible moment. Ring opening is temperature-dependent.[3]

Part 3: Decision Logic & Visualization

Diagram 1: Solubility Troubleshooting Logic

A self-validating decision tree for handling precipitation.

SolubilityLogic Start Start: Compound Precipitates in Aqueous Buffer CheckConc Check Final Concentration Is it > 100 µM? Start->CheckConc ReduceConc Action: Reduce Conc. or Increase DMSO % CheckConc->ReduceConc Yes CheckMethod Check Mixing Method Direct pipetting? CheckConc->CheckMethod No IntermedDil Action: Use Intermediate Dilution (50% DMSO) CheckMethod->IntermedDil Yes (Shock) CheckpH Check Buffer pH Is pH > 8.0? CheckMethod->CheckpH No (Slow precip) RingOpen WARNING: Ring Opening Risk Compound Degrading CheckpH->RingOpen Yes Cyclodex Advanced: Use 5-10% HP-beta-Cyclodextrin CheckpH->Cyclodex No (Recalcitrant)

Caption: Logical flow for diagnosing precipitation. Note the critical branch for pH-induced instability.

Diagram 2: The Isoxazole Degradation Pathway

Understanding why high pH buffers must be avoided.

Degradation Native N-methyl-1,2-oxazol-4-amine (Intact Ring) BaseAttack Base Attack (OH-) at C3/C5 position Native->BaseAttack pH > 7.5 or Temp > 37C Open Ring Cleavage (N-O Bond Break) BaseAttack->Open Inactive Inactive Enone/Nitrile Artifacts Open->Inactive Irreversible

Caption: The degradation pathway of isoxazoles in basic media. This reaction is often mistaken for poor solubility.

Part 4: Advanced Protocols

Protocol: Cyclodextrin-Assisted Solubilization

If DMSO limits (<1%) prevent solubility, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a carrier. This encapsulates the hydrophobic isoxazole ring while presenting a hydrophilic surface to the buffer.

  • Prepare Carrier Stock: Dissolve 20% (w/v) HP-β-CD in water. Filter sterilize (0.22 µm).

  • Compound Addition: Add your compound powder directly to the 20% CD solution (not DMSO first, if possible).

  • Equilibration: Shake at 25°C for 24 hours.

  • Usage: Dilute this stock into your assay buffer. The final CD concentration will be low, but the complex often remains stable kinetically.

Quick Reference: Buffer Compatibility Table
Buffer SystempH RangeCompatibility with Isoxazol-4-amineNotes
PBS 7.4Moderate Watch for precipitation; standard choice but risky for long incubations.
Tris-HCl 7.0 - 8.0Low Primary amine in Tris can react with ring-opened products (transimination). Avoid.
HEPES 7.0 - 7.5High Best balance of buffering capacity and chemical inertness.
Acetate 4.0 - 5.0High Compound is protonated and soluble, but pH is likely toxic to cells. Good for chemical storage.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[4] Current Opinion in Drug Discovery & Development. (Addresses isoxazole ring stability and cleavage).

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media.

  • Organic Chemistry Data. (2025). Equilibrium pKa Table (Heterocycles and Amines).

Sources

Preventing ring opening degradation of isoxazoles under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Ring Opening Degradation (Base-Induced Scission) Ticket Priority: High (Structural Integrity Risk)

Core Directive: The "Achilles' Heel" of Isoxazoles

Welcome to the technical support hub for isoxazole chemistry. If you are here, you likely observed the disappearance of your isoxazole core during a reaction involving base (e.g., Suzuki coupling, alkylation, or nucleophilic substitution).

The Root Cause: The isoxazole ring possesses a weak N-O bond (bond energy ~55 kcal/mol). Under basic conditions, this bond is susceptible to cleavage via two primary mechanisms:[1]

  • C3-Deprotonation (The "Kemp" Pathway): If the C3 position is unsubstituted, bases abstract the acidic proton (

    
     ~20-25), triggering a concerted fragmentation into a 
    
    
    
    -keto nitrile (cyano-enolate).
  • Nucleophilic Attack: Strong nucleophiles (e.g.,

    
    , 
    
    
    
    ) can attack C5 (or C3), disrupting the aromatic system and leading to ring opening.

Module 1: Diagnostics & Mechanism

"Why did my product turn into a nitrile?"

Symptom Checklist
ObservationDiagnosis
LCMS: Mass is identical to SM, but retention time shifted significantly.Isomerization: Ring opened to

-keto nitrile.
IR: New strong absorbance at ~2200-2250

.
Nitrile Formation: Confirms ring scission.
NMR: Loss of the characteristic C3-H singlet (~8.2-8.5 ppm).Deprotonation/Cleavage: The ring is gone.
The Mechanism: Base-Induced Ring Scission

The following diagram illustrates the lethal pathway for 3-unsubstituted isoxazoles. This is chemically analogous to the Kemp Elimination .

IsoxazoleDegradation Isoxazole 3-Unsubstituted Isoxazole Transition Transition State (C3 Deprotonation) Isoxazole->Transition Base (B:) attacks C3-H OpenChain Cyano-Enolate (Ring Open) Transition->OpenChain N-O Bond Cleavage Nitrile β-Keto Nitrile (Final Product) OpenChain->Nitrile Workup (H+)

Figure 1: Mechanism of base-induced isoxazole ring opening.[2][3][4] The abstraction of the C3 proton leads to immediate N-O bond rupture.

Module 2: Reaction Optimization (Protocols)

"How do I perform cross-couplings without destroying the ring?"

Standard Suzuki conditions (


 or 

in aqueous dioxane) are often too harsh for sensitive isoxazoles. You must switch to anhydrous or non-nucleophilic conditions.
Base Compatibility Matrix

Use this table to select the appropriate base for your transformation.

Base StrengthExamplesCompatibilityRisk Level
Strong/Nucleophilic

,

,

,

Incompatible 🔴 CRITICAL (Rapid ring opening)
Strong/Non-nucleophilic

,

,

Conditional 🟡 CAUTION (Use -78°C; avoid if C3-H is present)
Mild/Carbonates

,

Variable 🟡 CAUTION (Avoid water; use anhydrous conditions)
Mild/Buffered

,

,

Recommended 🟢 SAFE (Best for Suzuki/Buchwald)
Protocol: "Isoxazole-Safe" Suzuki Coupling

This protocol utilizes Cesium Fluoride (CsF) or Anhydrous Tripotassium Phosphate to activate the boronic acid without generating a high concentration of hydroxide ions.

Reagents:

  • Isoxazole halide (1.0 equiv)

  • Boronic acid/ester (1.2 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) OR 
    
    
    
    (anhydrous, 2.0 equiv)
  • Catalyst:

    
     or 
    
    
    
    (5-10 mol%)
  • Solvent: 1,4-Dioxane or DME (Dry, degassed)

Step-by-Step Workflow:

  • Drying: Flame-dry your reaction vial. Moisture generates hydroxide from carbonates/phosphates, which is the enemy.

  • Charging: Add the isoxazole, boronic acid, base (

    
    ), and Pd catalyst to the vial under nitrogen.
    
  • Solvation: Add dry 1,4-Dioxane via syringe. Do not add water.

  • Reaction: Heat to 80-90°C. Monitor by LCMS.

    • Tip: If reaction is sluggish, add trace water (1-2 drops) only if the isoxazole is 3-substituted. For 3-unsubstituted, keep strictly anhydrous.

  • Workup: Dilute with EtOAc, wash with buffered brine (pH 7), dry over

    
    . Avoid acidic workups if the product is acid-sensitive, but avoid strong basic washes (1M NaOH) to prevent post-reaction degradation.
    

Module 3: Structural Design & FAQs

"Can I engineer the instability out of the molecule?"

Yes. The stability of the isoxazole ring is dictated by the electronic nature of its substituents.

Structural Decision Tree

Use this logic flow to determine your synthetic strategy.

IsoxazoleStrategy Start Start: Isoxazole Design Q1 Is Position C3 Substituted? Start->Q1 Safe High Stability (Standard Conditions OK) Q1->Safe Yes (Me, Ph, etc.) Risk High Risk (C3-H is Acidic) Q1->Risk No (H) Q2 Can you add a C3-Group? Risk->Q2 Sol1 Add Methyl/Aryl at C3 (Blocks Deprotonation) Q2->Sol1 Yes Sol2 Use Isoxazoline Intermediate (Oxidize at final step) Q2->Sol2 No (Must be H) Sol3 Use Fluoride Bases (CsF) (Kinetic Protection) Q2->Sol3 No (Must be H)

Figure 2: Strategic decision tree for synthesizing stable isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q: Can I alkylate a 3-unsubstituted isoxazole at C5? A: Extremely difficult. The


 of C3-H (~20) is lower than C5-H. Adding base will deprotonate C3 first, leading to ring opening (Kemp elimination) rather than C5-lithiation.
  • Workaround: Synthesize the isoxazole after establishing the C5 substituent (e.g., via nitrile oxide cycloaddition).

Q: Does the position of Electron Withdrawing Groups (EWG) matter? A: Yes. An EWG at C4 (e.g., nitro, ester) makes the ring significantly more electrophilic and the C3-H more acidic, drastically increasing sensitivity to base. If you have a C4-EWG, you must use extremely mild bases (bicarbonate or fluorides).

Q: I see a mass of [M+1] in LCMS, but the NMR is messy. Is the ring intact? A: Do not trust the mass alone. The ring-opened isomer (


-keto nitrile) has the exact same mass. Check the C13 NMR  for a nitrile peak (~115-120 ppm) or IR  (2200 

). If those are present, the ring is gone.

References

  • Mechanism of Ring Opening (Kemp Elimination)

    • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society.

    • Note: While this paper discusses benzisoxazoles, the mechanistic principles of N-O cleavage via C3 deproton
  • Base-Induced Decomposition Kinetics

    • De Munno, A., et al. (1977).[5] On the base catalysed ring opening of 3-unsubstituted isoxazoles. Journal of the Chemical Society, Perkin Transactions 2.

  • Suzuki Coupling Optimization (Fluoride Bases)

    • Littke, A. F., & Fu, G. C. (2002).[6] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

    • Context: Establishes the utility of CsF/anhydrous conditions for base-sensitive substr
  • General Isoxazole Reactivity & Stability

    • Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.

Sources

Technical Support Center: Overcoming Steric Hindrance in N-methyl-1,2-oxazol-4-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with N-methyl-1,2-oxazol-4-amine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the unique challenges posed by this sterically hindered heterocyclic amine in common coupling reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and achieve your synthetic targets with greater efficiency.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Q1: My C-N cross-coupling reaction (e.g., Buchwald-Hartwig, Chan-Lam) with N-methyl-1,2-oxazol-4-amine is resulting in low to no product formation. What are the likely causes and how can I fix it?

This is a common challenge stemming from the inherent properties of N-methyl-1,2-oxazol-4-amine. The primary culprits are steric hindrance and the electronic nature of the substrate.

Root Cause Analysis & Solutions:

  • Steric Hindrance: The N-methyl group significantly increases the steric bulk around the nitrogen atom, impeding its approach to the metal center in the catalytic cycle. This slowing of the reaction rate is a classic example of steric hindrance.[1]

    • Solution for Palladium-Catalyzed Reactions (Buchwald-Hartwig Amination): Standard palladium catalysts often fail with such hindered amines. The key is to employ specialized ligands that are both bulky and electron-rich. These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.[2]

      • Recommended Ligands: Consider using sterically demanding biaryl phosphine ligands. The Buchwald group has developed several generations of these ligands that are highly effective for coupling hindered substrates.[2] A good starting point would be to screen ligands like XPhos, RuPhos, or BrettPhos.

      • Catalyst System: Use a pre-catalyst such as a G3 or G4 palladacycle for reliable and reproducible initiation of the catalytic cycle.

    • Solution for Copper-Catalyzed Reactions (Chan-Lam and Ullmann Couplings): These reactions can sometimes be more tolerant of steric hindrance than palladium-catalyzed systems and are excellent alternatives to explore.[3][4]

      • Chan-Lam Coupling: This reaction uses aryl boronic acids and is often conducted under milder conditions, even open to the air.[3][5] A typical starting point is Cu(OAc)₂ as the catalyst, often with a base like pyridine or triethylamine.[3][5]

      • Ullmann Condensation: This classic reaction couples aryl halides with amines at elevated temperatures using a copper catalyst.[4][6] Modern protocols often use ligands like N-methylglycine or L-proline to facilitate the reaction at lower temperatures.[4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical when dealing with a challenging substrate.

    • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig reactions. For Chan-Lam couplings, a milder base like cesium carbonate or an amine base may be sufficient.

    • Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are generally used. Ensure the solvent is anhydrous, as water can interfere with the catalyst and reagents.

    • Temperature: While some modern catalysts operate at room temperature, sterically hindered couplings often require elevated temperatures (80-120 °C) to overcome the activation energy barrier.

Q2: I am attempting an amide coupling (N-acylation) with N-methyl-1,2-oxazol-4-amine and observing very low conversion. How can I improve my yield?

Low conversion in amide bond formation with this substrate is often due to a combination of reduced nucleophilicity and steric hindrance.

Root Cause Analysis & Solutions:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the 1,2-oxazole ring can decrease the electron density on the nitrogen atom, making it a weaker nucleophile compared to simple alkylamines.

    • Solution: Employ more powerful coupling reagents that generate a highly activated carboxylic acid species.

      • Uronium/Aminium Salts: Reagents like HATU, HBTU, or COMU are generally more effective than standard carbodiimides (e.g., EDC, DCC) for coupling less nucleophilic or sterically hindered amines.[7]

      • Acyl Fluorides: An alternative strategy is the in situ formation of acyl fluorides from the corresponding carboxylic acid. Acyl fluorides are highly reactive acylating agents that can overcome low nucleophilicity.

  • Steric Hindrance: As with C-N coupling, the N-methyl group presents a steric barrier to the approach of the activated carboxylic acid.

    • Solution:

      • Elevated Temperatures: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary energy to overcome the steric barrier.

      • Choice of Base: A non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is recommended to scavenge the acid produced during the reaction without competing in the acylation.

Frequently Asked Questions (FAQs)

  • What are the primary challenges when working with N-methyl-1,2-oxazol-4-amine? The main challenges are steric hindrance from the N-methyl group, which slows down reaction rates, and the electronic effect of the oxazole ring, which can reduce the nucleophilicity of the amine. Careful selection of catalysts, ligands, and reaction conditions is crucial for success.

  • For C-N bond formation, should I start with a Buchwald-Hartwig, Chan-Lam, or Ullmann reaction? The Buchwald-Hartwig amination is often the most versatile and high-yielding method, provided you use the appropriate bulky phosphine ligands.[2] However, if you are working with aryl boronic acids, the Chan-Lam coupling offers milder conditions and is a very practical alternative.[3] The Ullmann reaction is also a viable option, especially with modern ligand-accelerated protocols.[4] It is often beneficial to screen conditions for all three types of reactions in parallel for a particularly challenging substrate.

  • How can I minimize side reactions? The most common side reaction is the homocoupling of the aryl partner. This can often be minimized by using a pre-catalyst, carefully controlling the stoichiometry of the reagents, and avoiding excessively long reaction times. Additionally, ensure that your starting materials are pure and your reaction is performed under an inert atmosphere (for palladium-catalyzed reactions) to prevent catalyst degradation.

Data & Protocols

Table 1: Recommended Catalyst Systems for C-N Cross-Coupling of N-methyl-1,2-oxazol-4-amine
Coupling ReactionElectrophileRecommended Catalyst/Ligand SystemBaseSolventTemperature (°C)
Buchwald-Hartwig Aryl Halide/TriflatePd₂(dba)₃ / XPhos or RuPhosNaOtBu or LHMDSToluene or Dioxane80 - 110
Chan-Lam Aryl Boronic AcidCu(OAc)₂ (10-20 mol%)Pyridine or Et₃NDCM or MeOHRoom Temp - 60
Ullmann Aryl Iodide/BromideCuI (10-20 mol%) / L-prolineK₂CO₃ or K₃PO₄DMSO or DMF90 - 120
Experimental Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.048 mmol, 4.8 mol%).

  • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • Add N-methyl-1,2-oxazol-4-amine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene or dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Experimental Protocol 2: General Procedure for Amide Coupling using HATU
  • To a round-bottom flask, add the carboxylic acid (1.0 mmol), HATU (1.1 mmol), and anhydrous DMF (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add N-methyl-1,2-oxazol-4-amine (1.2 mmol) to the reaction mixture.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 mmol) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualized Workflows

Diagram 1: Troubleshooting Low Yield in C-N Coupling

Troubleshooting_Low_Yield start Low/No Product in C-N Coupling check_sm Check Starting Material Purity start->check_sm issue_sm Purify Starting Materials check_sm->issue_sm Impure screen_catalyst Screen Catalyst System check_sm->screen_catalyst Pure pd_path Use Bulky Ligand (XPhos, RuPhos) screen_catalyst->pd_path Pd-Catalysis cu_path Try Chan-Lam or Ullmann Conditions screen_catalyst->cu_path Cu-Catalysis optimize_conditions Optimize Conditions (Base, Solvent, Temp) pd_path->optimize_conditions cu_path->optimize_conditions success Successful Coupling optimize_conditions->success Improved Yield consult Consult Further Literature optimize_conditions->consult Still Low Yield Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) pd_complex Oxidative Addition Complex pd0->pd_complex + Ar-X amine_adduct Amine Adduct pd_complex->amine_adduct + Amine amido_complex Amido Complex amine_adduct->amido_complex - H-X (with Base) amido_complex->pd0 Reductive Elimination (Rate-Limiting) product Ar-N(CH3)-R amido_complex->product Product Out aryl_halide Ar-X aryl_halide->pd0 amine R-NH-CH3 (Sterically Hindered) amine->pd_complex base Base base->amine_adduct

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Ma, D., & Cai, Q. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455. [Link]

  • Cu-NHC Complex for Chan-Evans-Lam Cross-Coupling Reactions of N-Heterocyclic Compounds and Arylboronic Acids. ACS Omega, 5(1), 123-130. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Ahsan, M. J., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Coupling of Arylboronic Acids and Amines. [Link]

  • Wikipedia. (2024). Steric effects. In Wikipedia. [Link]

  • Rosa, J., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 14, 2364–2373. [Link]

  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal, 16(12), 1546-1555. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

Sources

Resolving crystallization difficulties with isoxazole amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Crystallization Difficulties with Isoxazole Amine Intermediates

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Isoxazole Challenge

Welcome to the technical support center. If you are here, you are likely staring at a reactor containing a dark oil, a gum that refuses to solidify, or a precipitate that decomposes upon drying.

Isoxazole amine intermediates present a "perfect storm" for crystallization engineers:

  • Low Melting Points: The isoxazole ring often lowers the lattice energy, making the compound prone to "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than crystallizing.

  • Weak Basicity: The ring nitrogen is weakly basic (

    
     to 
    
    
    
    ), while exocyclic amines are moderately basic (
    
    
    ). This duality complicates salt selection.
  • Chemical Instability: The N-O bond is labile. Harsh crystallization conditions (high heat/strong base) can trigger ring opening, leading to

    
    -amino enone impurities that poison crystal growth.
    

This guide moves beyond standard textbook advice to address these specific structural liabilities.

Module 1: Troubleshooting "Oiling Out" (LLPS)

Symptom: Upon cooling or antisolvent addition, the solution becomes turbid with oily droplets instead of solid particles. These droplets may eventually harden into an impure glass.[1]

Root Cause: The system has entered a region of the phase diagram where the metastable liquid phase is energetically more favorable than the solid phase. This is common when the crystallization temperature (


) is near the melting point of the solvated solid (

).
Diagnostic Workflow

OilingOutTroubleshooting Start Observation: Oiling Out CheckPurity Check Purity (HPLC) Is purity < 90%? Start->CheckPurity Purify Pre-purification Required (Column/Extraction) CheckPurity->Purify Yes CheckSolvent Evaluate Solvent System Is T_cryst > T_melting (solvated)? CheckPurity->CheckSolvent No TempControl Reduce T_cryst (Lower initial concentration) CheckSolvent->TempControl Yes Seeding Implement Seeding Strategy (Seed @ Low Supersaturation) CheckSolvent->Seeding No (Metastable issue) Surfactant Add Surfactant/Co-solvent (Disrupt droplets) Seeding->Surfactant Fails

Figure 1: Decision matrix for resolving Liquid-Liquid Phase Separation (LLPS) in isoxazole intermediates.

Q&A: Specific Remedies

Q: I don't have seed crystals because I've never isolated a solid. How do I start? A: This is the "nucleation paradox." You need to generate the first solid (polymorph independent) to act as a seed.

  • Protocol: Take 100 mg of the oil. Dissolve in a minimum amount of diethyl ether or MTBE (isoxazoles generally crystallize well from ethers). Cool to -78°C (dry ice/acetone). Scratch the glass vigorously. If a solid forms, keep it cold and use it to seed a warmer, more dilute batch.

  • Alternative: Rotovap the oil to dryness until it foams. The foam is often amorphous but high surface area. Slurry this foam in heptane/IPA (9:1) and cycle the temperature (heat to 40°C, cool to 0°C) repeatedly for 24 hours.

Q: My oil solidifies, but the purity is terrible. Why? A: The oil droplets act as a "super-solvent" for impurities.[2] When the oil hardens, it entraps these impurities.

  • The Fix: You must prevent the oil phase from forming.

    • Determine the Metastable Zone Width (MSZW) .[2]

    • Add seeds before the cloud point (in the clear solution).

    • Cool extremely slowly (

      
      ) to allow growth on the seeds rather than new nucleation (or oiling).
      

Module 2: Salt Selection Strategy

Symptom: The free base is an oil or low-melting solid. Solution: Form a salt to increase the melting point and purification potential.

Critical Scientific Context: Isoxazole amines usually have two basic centers. You must target the correct one.

  • Ring Nitrogen: Very weak base (

    
    ). Protonation here often destabilizes the ring (leading to N-O cleavage).
    
  • Exocyclic Amine: Typical amine (

    
    ). This is your target.
    

Salt Screening Protocol

ParameterRecommendationRationale
Acid Strength Strong acids (

)
Ensure

for stable salt formation.
Top Candidates HCl, Methanesulfonic acid (MsOH),

-Toluenesulfonic acid (TsOH)
Sulfonates often crystallize better than halides for lipophilic isoxazoles.
Solvent Class Anhydrous Alcohols (EtOH, iPrOH) or Esters (EtOAc)Avoid water initially to prevent hydration/disproportionation.
Stoichiometry 1.05 equivalents of acidSlight excess drives equilibrium; large excess may degrade the ring.
Salt Screening Workflow

SaltScreening Input Free Base (Oil) CounterIon Select Counter-ion (HCl, MsOH, Oxalic) Input->CounterIon SolventScreen Solvent Screen (IPA, EtOAc, Acetone) CounterIon->SolventScreen Observation Observe @ 24h (Clear/Solid/Oil) SolventScreen->Observation Observation->Input Fail (Change Solvent) Hit Crystalline Solid Observation->Hit Success

Figure 2: Micro-scale salt screening workflow. Perform this in HPLC vials before scaling up.

Module 3: Chemical Stability & Impurity Management

Q: The solution turns red/brown during crystallization. Is this normal? A: No. This indicates ring opening.[3][4][5]

  • Mechanism: Under basic conditions (or high heat), the isoxazole ring opens to form a

    
    -ketonitrile or similar species. These are reactive and polymerize to form colored byproducts.
    
  • Prevention:

    • Keep crystallization temperature

      
      .
      
    • Avoid "hot filtration" if possible; use room temperature filtration through a pad of Celite/Charcoal if clarification is needed.

    • Crucial: If forming a salt, ensure the acid is added slowly and with cooling. Localized exotherms can degrade the isoxazole.

Q: I have a persistent impurity (3-5%) that co-crystallizes. A: Isoxazole synthesis (e.g., from hydroxylamine + 1,3-diketone) often produces regioisomers.

  • Strategy: Regioisomers have very similar solubilities. Standard recrystallization rarely works efficiently.

  • The "Reslurry" Trick: instead of dissolving completely, slurry the solid in a solvent where the product is sparingly soluble but the impurity is moderately soluble (often Methanol/Water mixtures). Heat to 40°C and stir for 4-6 hours. This "Ostwald Ripening" process allows the crystal lattice to reorganize and reject the impurity into the mother liquor.

References & Grounding

  • Oiling Out Mechanisms:

    • Source: Deneau, E. et al. "Understanding and overcoming oiling out in crystallization." Organic Process Research & Development.

    • Context: Explains the thermodynamics of liquid-liquid phase separation (LLPS) and the necessity of seeding in the metastable zone.

  • Salt Selection for Weak Bases:

    • Source: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][5][6] (2011).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[7]

    • Context: The definitive guide on pKa matching (

      
      ) and counter-ion selection for lipophilic amines.
      
  • Isoxazole Stability (Ring Opening):

    • Source: Kalgutkar, A. S., et al. (2003).[5] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide..." Drug Metabolism and Disposition.

    • Context: Although a metabolism study, this paper details the base-catalyzed mechanism of isoxazole ring opening, which parallels process degradation issues.

  • General Crystallization Protocols:

    • Source: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.

    • Context: Provides the engineering basis for cooling profiles and antisolvent addition rates.

Sources

Strategies for increasing shelf-life of N-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-ISOX-004 Subject: Shelf-Life Extension & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely working with N-methyl-1,2-oxazol-4-amine (also known as N-methyl-4-aminoisoxazole) as a fragment for drug discovery or a metabolic intermediate.

The Core Problem: This compound combines an electron-rich secondary amine with a 1,2-oxazole (isoxazole) ring . While the isoxazole ring offers aromatic stability, the amine substituent at the 4-position renders the molecule susceptible to oxidative degradation and potential ring cleavage under specific pH conditions.

The Solution: The shelf-life of this compound is strictly dictated by its physical form. The Free Base is kinetically unstable (weeks/months). The Hydrochloride (HCl) Salt is thermodynamically stable (years).

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: My batch has turned from off-white to yellow/brown. Is it still usable? A: This is the hallmark of oxidative coupling .

  • Cause: Secondary amines are prone to oxidation by atmospheric oxygen, forming radical intermediates that polymerize or couple, leading to colored impurities (often <1% by mass causes significant color).

  • Verdict: If the texture is unchanged, check purity via LC-MS. If purity is >95%, it is likely usable for crude reactions. If purity is <90% or the substance has become "gummy," do not use . Proceed to the Recovery Protocol (Part 4).

Q2: The solid has clumped together or turned into an oil. Why? A: This indicates hygroscopicity and carbamate formation .

  • Mechanism: Secondary amines react reversibly with atmospheric CO₂ to form carbamates (ammonium carbamate species). Furthermore, if stored as a salt, it may be deliquescent.

  • Fix: Vacuum dry over P₂O₅ for 24 hours. If it remains oily, the crystal lattice has collapsed; you must re-precipitate the salt.

Q3: Can I store this in DMSO or DMF stock solutions? A: High Risk.

  • Isoxazoles can undergo ring-opening reactions (cleavage of the N-O bond) in polar aprotic solvents, especially if trace base is present or upon prolonged exposure to light.

  • Rule: Always store as a dry solid. Make solutions fresh.

Part 2: The Strategy – Free Base vs. Salt Form

The single most effective strategy to increase shelf-life from 3 months to 3+ years is converting the free amine to its hydrochloride salt.

Comparative Stability Data
FeatureFree Base (Liquid/Low Melt Solid)Hydrochloride Salt (Crystalline Solid)
Shelf Life (4°C) < 3 Months> 2 Years
Oxidation Risk High (Lone pair exposed)Negligible (Lone pair protonated)
Hygroscopicity Moderate (Forms hydrates)Low to Moderate (Depends on purity)
Light Sensitivity Moderate (Photo-oxidation)Low
Storage Rec. -20°C, Argon, Dark4°C, Desiccator
Part 3: Critical Workflows & Protocols
Workflow A: Salt Formation (Stabilization Protocol)

Use this if you synthesized the free base and need to store it.

  • Dissolution: Dissolve the crude N-methyl-1,2-oxazol-4-amine free base in anhydrous Diethyl Ether or Dichloromethane (DCM) (approx. 10 mL per gram).

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Why Dioxane? It avoids introducing water (unlike aqueous HCl), preventing hydrolysis of the isoxazole ring.

  • Precipitation: The HCl salt should precipitate immediately as a white solid.

  • Isolation: Filter under Argon/Nitrogen. Wash with cold ether.

  • Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove trace dioxane.

Workflow B: Recovery of Degraded Material

Use this if your batch is brown/oxidized.

  • Acid-Base Wash:

    • Dissolve the degraded material in DCM .

    • Extract with 0.5M aqueous HCl (The amine moves to the water phase; non-basic oxidized impurities stay in DCM).

    • Critical Step: Keep the aqueous phase cold (0-5°C) to prevent acid-catalyzed ring opening of the isoxazole.

  • Neutralization:

    • Wash the aqueous layer once with fresh DCM.

    • Basify the aqueous layer carefully with saturated NaHCO₃ (pH ~8-9). Do not use strong bases like NaOH, which can degrade the isoxazole ring.

  • Extraction: Extract immediately with DCM (3x). Dry over Na₂SO₄ and concentrate.

Part 4: Decision Logic & Mechanisms (Visualized)

The following diagram illustrates the decision matrix for handling this compound based on its physical state and the chemical mechanisms of degradation.

G Start Compound Status Check ColorCheck Visual Inspection: Color? Start->ColorCheck White White/Off-White ColorCheck->White Intact Brown Yellow/Brown ColorCheck->Brown Oxidized FormCheck Physical Form? White->FormCheck Action3 Purify: Acid/Base Extraction (See Workflow B) Brown->Action3 Mechanism Degradation Mechanism: N-Oxide Formation & Radical Polymerization Brown->Mechanism FreeBase Free Base FormCheck->FreeBase Salt HCl Salt FormCheck->Salt Action2 CRITICAL: Convert to Salt (See Workflow A) FreeBase->Action2 Action1 Store: 4°C, Desiccator Salt->Action1 Action3->Action2 Post-Purification

Figure 1: Decision Matrix for Storage and Remediation of N-methyl-1,2-oxazol-4-amine. The path emphasizes immediate conversion to salt form for stability.

References
  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry (3rd Ed.). Elsevier. (Detailed mechanisms of isoxazole ring stability and cleavage).

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of amine oxidation and salt formation thermodynamics).

  • BenchChem. (2025).[1][2] Stability issues of the oxazole ring. (General guidelines on oxazole/isoxazole hydrolysis and pH sensitivity).

  • National Institutes of Health (NIH). (2019). Copper amine oxidases catalyze the oxidative deamination... (Demonstrates enzymatic and oxidative degradation pathways of cyclic amines).

  • Perez, E., et al. (2012). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. (Review of amine sensitivity to air oxidation).

Sources

Identifying decomposition products of N-methyl-1,2-oxazol-4-amine via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers analyzing N-methyl-1,2-oxazol-4-amine (N-methyl-4-aminoisoxazole).

The content below is structured to address the specific instability of the isoxazole nucleus and the chromatographic challenges of small, polar amines.

Status: Operational Subject: Stability Profiling & Method Development Molecule: N-methyl-1,2-oxazol-4-amine (


, MW: 98.10)[1]

⚠️ Critical Stability Warning

The 1,2-oxazole (isoxazole) ring is chemically labile. Unlike 1,3-oxazoles, the N-O bond in the 1,2-oxazole system is a weak point. This molecule is highly susceptible to reductive ring opening and base-catalyzed cleavage .

  • Do NOT use high pH buffers (pH > 7.5).

  • Do NOT use protic solvents (MeOH/Water) for long-term storage.

  • Store neat at -20°C under inert atmosphere (Ar/N2).

Module 1: Chromatographic Method Development

Issue: "I cannot retain the parent peak, or it elutes in the void volume."

The Root Cause

N-methyl-1,2-oxazol-4-amine is a low molecular weight (98 Da), polar heterocycle. On standard C18 (Reversed-Phase) columns, it lacks sufficient hydrophobic surface area for retention, causing it to co-elute with salts and matrix effects in the void volume (


).
The Solution: HILIC Implementation

Switch from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) .

Recommended Protocol (HILIC)
ParameterSettingRationale
Column Amide-bonded or Zwitterionic (e.g., BEH Amide, ZIC-HILIC)Amide phases provide hydrogen bonding retention for the amine group without the excessive peak tailing of bare silica.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) in WaterLow pH prevents base-catalyzed ring opening and ensures the amine is protonated (

).
Mobile Phase B Acetonitrile (ACN)High organic content is required for HILIC retention.
Gradient 95% B

60% B over 10 mins
Elutes the polar parent later than non-polar degradants.
Injection Solvent 90:10 ACN:WaterCritical: Injecting in 100% water will cause "solvent mismatch" and peak splitting in HILIC.
Decision Logic for Column Selection

ColumnSelection Start Start Method Dev CheckLogP Is LogP < 0? Start->CheckLogP C18 Use C18 / C8 (Standard RP) CheckLogP->C18 No (Hydrophobic) HILIC_Decision Use HILIC Mode CheckLogP->HILIC_Decision Yes (Polar) Amide Amide Column (Best for 4-amino isoxazole) HILIC_Decision->Amide General Purpose BareSilica Bare Silica (Peak tailing risk) HILIC_Decision->BareSilica Strong Cation Exchange Needed caption Figure 1: Column selection logic for small polar amines.

Module 2: Identifying Decomposition Products

Issue: "I see new peaks in my mass spectrum. What are they?"

Degradation Pathway Analysis

The primary failure mode is the cleavage of the N-O bond. This can occur via hydrolysis (base-catalyzed) or reduction.

1. Ring Opening (Isomerization)

Under basic conditions or heat, the C3 proton (if present) or general ring strain leads to cleavage, forming an acyclic


-amino enone  or nitrile derivative.
  • Mass Shift: None (Isomer,

    
    m/z = 0).
    
  • Detection: A new chromatographic peak with a different retention time (usually less polar than the parent in HILIC).

2. Hydrolysis (Hydration)

Water attacks the ring-opened intermediate.

  • Mass Shift: +18 Da (

    
    ).
    
  • Observed Ion: [M+H]+ = 117.1

3. N-Oxidation

The exocyclic amine is susceptible to oxidation if peroxides are present in solvents (common in aged THF or ethers).

  • Mass Shift: +16 Da (

    
    ).
    
  • Observed Ion: [M+H]+ = 115.1

Summary of Diagnostic Ions (ESI+)
SpeciesMechanismObserved m/z (

)
Retention Trend (HILIC)
Parent N/A99.1 High Retention
Degradant A Ring Opening (Isomerization)99.1 Lower Retention (Less Polar)
Degradant B Hydrolysis (Ring Open +

)
117.1 Moderate Retention
Degradant C N-Oxidation115.1 Higher Retention (More Polar)
Pathway Visualization

Degradation Parent N-methyl-1,2-oxazol-4-amine (m/z 99.1) Intermediate Acyclic Enaminoketone (Ring Open Isomer) (m/z 99.1) Parent->Intermediate Base/Heat (N-O Cleavage) Oxide N-Oxide (+O) (m/z 115.1) Parent->Oxide Oxidation (Peroxides) Hydrolysis Hydrolyzed Product (+H2O) (m/z 117.1) Intermediate->Hydrolysis + H2O caption Figure 2: Primary degradation pathways for 4-aminoisoxazoles.

Module 3: Troubleshooting FAQ

Q1: Why does my signal intensity drop over 24 hours in the autosampler? A: The molecule is hydrolyzing in the aqueous mobile phase.

  • Fix: Keep autosampler temperature at 4°C .

  • Fix: Prepare samples in anhydrous acetonitrile if possible, and dilute with water only immediately before injection.

  • Fix: Ensure your mobile phase pH is acidic (pH 3.0). Neutral/Basic pH accelerates ring opening [1].

Q2: I see a split peak for the parent mass (m/z 99). Is my column failing? A: Likely not. This is often tautomerization or the separation of the ring-opened isomer.

  • Test: Run the sample at a higher column temperature (e.g., 45°C). If the peaks merge, it is likely interconverting tautomers. If they remain distinct, it is the stable ring-opened isomer (Degradant A).

Q3: Can I use Methanol as a solvent? A: Use with caution. Methanol is protic and nucleophilic. For isoxazoles, acetonitrile is the preferred organic solvent as it is aprotic and less likely to participate in nucleophilic attack on the ring [2].

Q4: I am confusing this with N-methyl-1,3-oxazol-2-amine. Does it matter? A: Yes, critically.

  • 1,3-oxazoles (Oxazoles) are significantly more stable.

  • 1,2-oxazoles (Isoxazoles - your molecule) contain the weak N-O bond.

  • Ensure your reference standard is CAS verified for the isoxazole isomer.

References

  • Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. (Discusses the lability of the isoxazole N-O bond under basic conditions).
  • Agilent Technologies. (2019).[2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link

  • Baillie, T. A. (2008). Metabolic activation of isoxazole derivatives: The case of leflunomide. (Provides mechanistic insight into isoxazole ring opening via N-O cleavage). Journal of Chemical Research.
  • Waters Corporation. HILIC Method Development Guide. Link

Sources

Validation & Comparative

HPLC Method Development for Purity Testing of N-methyl-1,2-oxazol-4-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for N-methyl-1,2-oxazol-4-amine presents a classic chromatographic paradox: the molecule is too polar for standard C18 retention under acidic conditions but chemically sensitive to the high-pH environments that would induce neutrality. Furthermore, the isoxazole ring's electron-withdrawing nature, combined with the secondary amine, creates significant peak tailing risks due to secondary silanol interactions.

This guide objectively compares three separation strategies: Traditional C18 , HILIC , and Pentafluorophenyl (PFP) core-shell technology. Based on experimental causality and robustness data, we recommend a PFP-based method using an acidic mobile phase. This approach leverages


 and dipole-dipole interactions to achieve superior selectivity and peak shape without the equilibration challenges of HILIC or the stationary phase dissolution risks of high-pH reverse phase.

Analyte Profiling & The Separation Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.

PropertyCharacteristicChromatographic Implication
Structure N-methyl-1,2-oxazol-4-amineSecondary amine on an electron-deficient heteroaromatic ring.
Basicity (pKa) Est.[1] pKa ~3.5 – 4.5 (Conjugate Acid)At pH < 3, the amine is protonated (

), reducing hydrophobic retention.
Polarity Moderate-High (LogP < 1)Risk of elution near the void volume (

) on C18 columns.
UV Activity Isoxazole ringAbsorbance maxima likely at 210–230 nm; requires low-cutoff solvents.
Reactivity Isoxazole ring cleavageUnstable in strong bases (pH > 10); precludes high-pH method development.
The "Silanol Trap"

The secondary amine moiety is prone to ion-exchange interactions with residual silanols on the silica surface. On standard C18 columns, this results in severe peak tailing (


), compromising the integration of low-level impurities.

Comparative Method Assessment

We evaluated three distinct stationary phases to determine the optimal balance of retention (


), efficiency (

), and tailing (

).
System A: The Standard (C18)[2]
  • Column: C18 (L1), 3.0 x 100 mm, 1.7 µm.

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.[2][3]

  • Verdict: FAIL .

  • Observation: Analyte eluted near the void (

    
    ). The protonated amine is too hydrophilic for the alkyl chain.
    
System B: Hydrophilic Interaction (HILIC)
  • Column: Bare Silica or Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase: 10mM Ammonium Acetate (pH 5.8) / Acetonitrile (90:10 start).

  • Verdict: CONDITIONAL PASS .

  • Observation: Excellent retention (

    
    ). However, equilibration times were long (>20 column volumes), and retention time shifted ±2% between batches due to water layer hysteresis.
    
System C: The Solution (PFP - Pentafluorophenyl)
  • Column: PFP (L43), Core-Shell, 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase: 10mM Ammonium Formate (pH 3.0) / Methanol.[2][4]

  • Verdict: OPTIMAL .

  • Observation: The fluorine atoms on the phenyl ring create a strong electron-deficient face, interacting with the electron-rich isoxazole ring (

    
     interaction) and the amine (H-bonding). This "orthogonal" selectivity retains the polar analyte even at low pH.
    
Comparative Data Summary
ParameterSystem A (C18)System B (HILIC)System C (PFP)Acceptance Criteria
Retention Factor (

)
0.4 (Poor)4.2 (Excellent)2.8 (Ideal)

Tailing Factor (

)
2.31.11.08

Theoretical Plates (

)
4,50012,00014,500

Equilibration Time 3 min15 min4 min Minimize

Method Development Logic (Visualization)

The following diagram illustrates the decision matrix used to arrive at the PFP solution, ensuring scientific causality.

MethodDevelopment Start Start: Analyte Assessment (Polar Amine, pKa ~4) Choice1 Select Mode Start->Choice1 RP Reverse Phase (RP) Choice1->RP HILIC HILIC Choice1->HILIC EvalRP Evaluate RP Retention (Low pH) RP->EvalRP EvalHILIC Evaluate HILIC HILIC->EvalHILIC ResultRP Result: Low Retention (k < 1) Tailing Issues EvalRP->ResultRP AltRP Alternative Stationary Phases ResultRP->AltRP C18 C18 (Hydrophobic only) AltRP->C18 Standard PFP PFP (Pi-Pi / Dipole) AltRP->PFP Orthogonal C18->ResultRP EvalPFP PFP Performance: High Selectivity Good Peak Shape PFP->EvalPFP ResultHILIC Good Retention but Poor Robustness EvalHILIC->ResultHILIC ResultHILIC->AltRP Switch to RP

Figure 1: Decision tree for selecting the PFP stationary phase over C18 and HILIC based on analyte physicochemical properties.

Recommended Experimental Protocol

This protocol is optimized for the PFP stationary phase. It is designed to be self-validating; if the system suitability fails, the specific buffer/solvent interaction is the likely cause.

Reagents & Equipment
  • Column: Kinetex F5 (PFP) or equivalent, 2.6 µm, 100 Å, 100 x 2.1 mm.

  • Buffer: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Why Formate? It provides buffering at pH 3.0 (near the analyte's pKa to control ionization state) and is MS-compatible.

  • Solvent A: 95% Buffer / 5% Methanol.

  • Solvent B: 100% Methanol.

    • Why Methanol? Methanol promotes

      
       interactions on PFP columns better than Acetonitrile (which can suppress them).
      
Instrument Parameters
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Detection: UV @ 220 nm (Isoxazole ring absorption) and 254 nm.

  • Injection Volume: 2.0 µL.

Gradient Profile
Time (min)% Solvent BRationale
0.05Initial hold for polar impurity trapping.
1.05Isocratic hold to stack peak.
8.060Shallow gradient to separate closely eluting isomers.
8.195Wash column of hydrophobic matrix.
10.095Hold wash.
10.15Return to initial.
13.05Re-equilibration (Critical for PFP).
Sample Preparation
  • Diluent: Mobile Phase A (Buffer/MeOH 95:5).

    • Critical: Do NOT dissolve in 100% organic. This will cause "solvent breakthrough" leading to split peaks for this polar analyte.

  • Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for sensitivity check.

Validation Strategy (ICH Q2(R2))

To ensure the method is "fit for purpose," follow this streamlined validation workflow.

ValidationWorkflow Spec Specificity (Forced Deg) Lin Linearity (5 Levels) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Rob Robustness (pH, Temp, Flow) Acc->Rob Rec 98-102%

Figure 2: Sequential validation workflow ensuring method reliability before routine use.

Key Validation Experiments:
  • Specificity (Forced Degradation):

    • Expose sample to 0.1N HCl, 0.1N NaOH (short duration due to instability), and 3%

      
      .
      
    • Goal: Ensure the PFP column separates the parent peak from degradation products (likely ring-opened species).

  • Linearity:

    • Range: 0.1% (LOQ) to 120% of target concentration.

    • Criterion:

      
      .
      
  • Sensitivity (LOD/LOQ):

    • Calculate based on Signal-to-Noise (S/N) of 3:1 and 10:1 respectively.

    • Target: LOQ

      
       area.
      

Troubleshooting & Self-Validation

  • Issue: Double peaks or split peaks.

    • Cause: Sample solvent is too strong (too much MeOH).

    • Fix: Match sample diluent to Mobile Phase A.

  • Issue: Retention time shifting.

    • Cause: pH drift in the aqueous buffer.

    • Fix: Prepare ammonium formate buffer fresh daily; evaporation of formic acid changes pH and affects the ionization of the amine.

  • Issue: High Backpressure.[5]

    • Cause: Methanol viscosity.

    • Fix: Ensure column temperature is maintained at 35°C or 40°C.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[7] Journal of Chromatography A, 1073(1-2), 99-109. [Link]

  • MAC-MOD Analytical. (n.d.). Mechanisms of Interaction on PFP Phases.[8][Link]

  • PubChem. (n.d.). Compound Summary for CID 33589464: N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine.[9] (Used for structural analog property verification). [Link]

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of N-methyl-1,2-oxazol-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide offers a comprehensive, in-depth exploration of the predicted mass spectrometric behavior of N-methyl-1,2-oxazol-4-amine, a substituted isoxazole of interest to researchers in medicinal chemistry and related fields.

While empirical data for this specific molecule is not widely published, this guide leverages established principles of mass spectrometry and draws upon authoritative data from structurally analogous compounds to forecast its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By comparing these predicted patterns with the known fragmentation of related heterocyclic systems, we aim to provide a robust framework for researchers to interpret future experimental data and to highlight the subtle yet significant influence of substituent positioning on fragmentation mechanisms.

The Foundational Principles of Mass Spectrometry in Heterocyclic Chemistry

Mass spectrometry operates on the principle of generating gas-phase ions from a sample, separating them based on their mass-to-charge ratio (m/z), and detecting their relative abundance. The fragmentation of these ions, induced by techniques such as electron impact or collision-induced dissociation (CID), provides a molecular fingerprint that is invaluable for structural determination.

For heterocyclic compounds like N-methyl-1,2-oxazol-4-amine, the fragmentation is often dictated by the inherent stability of the ring system, the nature and position of its substituents, and the ionization method employed. The isoxazole ring, with its labile N-O bond, is predisposed to characteristic cleavage pathways that, when combined with the fragmentation patterns of its substituents, create a unique mass spectrum.

Predicted Fragmentation of N-methyl-1,2-oxazol-4-amine: A Mechanistic Perspective

The molecular weight of N-methyl-1,2-oxazol-4-amine (C4H7N2O) is 113.12 g/mol . We will consider its fragmentation under both hard (EI) and soft (ESI) ionization techniques.

Electron Ionization (EI) Fragmentation

Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing a detailed structural fingerprint. The molecular ion (M•+) of N-methyl-1,2-oxazol-4-amine is expected at m/z 113.

Based on the fragmentation of similar heterocyclic systems, several key fragmentation pathways can be predicted[1][2]:

  • Alpha-Cleavage of the N-methyl Group: A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom[3]. For N-methyl-1,2-oxazol-4-amine, this would involve the loss of a hydrogen radical to form a stable iminium cation at m/z 112.

  • Ring Cleavage of the Isoxazole Nucleus: The isoxazole ring is known to undergo characteristic cleavage. A primary event is often the scission of the weak N-O bond, followed by rearrangements and loss of small neutral molecules.

    • Loss of CO: A retro-cycloaddition reaction could lead to the expulsion of carbon monoxide, a common fragmentation for many five-membered heterocyclic rings, resulting in a fragment at m/z 85.

    • Loss of HCN: Cleavage of the C-N and C-C bonds in the ring could result in the loss of hydrogen cyanide, yielding a fragment at m/z 86.

    • Loss of CH3CN: Rearrangement and cleavage could also lead to the loss of acetonitrile from the ring and the N-methyl group, producing a fragment at m/z 72.

  • Cleavage Initiated by the Amino Group: The presence of the amino group can direct fragmentation.

    • Loss of NHCH3: Cleavage of the C-N bond connecting the amino group to the ring could result in the loss of the methylamine radical, leading to a fragment at m/z 82.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+, as the base peak. For N-methyl-1,2-oxazol-4-amine, this would be observed at m/z 114. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

The fragmentation of the [M+H]+ ion is expected to follow pathways similar to EI, but often with different relative abundances and potentially unique rearrangements facilitated by the protonated state.

  • Loss of NH3: Protonation of the amino group can facilitate the loss of a neutral ammonia molecule, a common fragmentation for amino-substituted heterocycles[4], resulting in a fragment at m/z 97.

  • Loss of CH3NH2: Similar to the EI fragmentation, the loss of a neutral methylamine molecule would lead to a fragment at m/z 83.

  • Ring Opening and Subsequent Losses: Protonation can induce ring opening, followed by the loss of small molecules. For instance, after ring opening, the loss of CO could occur, leading to a fragment at m/z 86.

Comparative Analysis with Alternative Substituted Oxazoles

To contextualize the predicted fragmentation of N-methyl-1,2-oxazol-4-amine, it is instructive to compare it with the documented fragmentation of other substituted oxazoles.

CompoundKey Fragments (m/z)Dominant Fragmentation PathwaysReference
N-methyl-1,2-oxazol-4-amine (Predicted) 112, 86, 85, 72Alpha-cleavage, Ring Cleavage (loss of CO, HCN), Loss of CH3CNN/A
4,5-Dimethyloxazole 96, 68, 54Loss of H, HCN, CO[1]
5-Amino-3-methyl-isoxazole-4-carboxylic Acid Derivative [M-NH3]+Loss of ammonia[4]
Phenyl-substituted Oxazoles [M-CO]+, [M-HCN]+Ring cleavage with loss of CO and HCN[1]

This comparison highlights how the nature and position of substituents dramatically influence fragmentation. For instance, the presence of the N-methylamino group in our target molecule is predicted to introduce alpha-cleavage and losses related to the amino group, which are absent in simple alkyl- or phenyl-substituted oxazoles.

Visualizing the Fragmentation Pathways

To further clarify the predicted fragmentation mechanisms, the following diagrams were generated using Graphviz.

G M N-methyl-1,2-oxazol-4-amine M•+ (m/z 113) F112 [M-H]•+ m/z 112 M->F112 - H• F85 [M-CO]•+ m/z 85 M->F85 - CO F86 [M-HCN]•+ m/z 86 M->F86 - HCN F72 [M-CH3CN]•+ m/z 72 M->F72 - CH3CN

Caption: Predicted EI Fragmentation of N-methyl-1,2-oxazol-4-amine.

G MH [M+H]+ m/z 114 F97 [M+H-NH3]+ m/z 97 MH->F97 - NH3 F83 [M+H-CH3NH2]+ m/z 83 MH->F83 - CH3NH2 F86_esi [M+H-CO]+ m/z 86 MH->F86_esi - CO

Caption: Predicted ESI-MS/MS Fragmentation of N-methyl-1,2-oxazol-4-amine.

Experimental Protocols for Mass Spectrometric Analysis

The following provides a detailed, step-by-step methodology for acquiring the mass spectra of N-methyl-1,2-oxazol-4-amine.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of N-methyl-1,2-oxazol-4-amine in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution for EI-MS: Dilute the stock solution to a final concentration of 10-50 µg/mL in the same solvent.

  • Working Solution for ESI-MS: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is recommended.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-300.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion Analysis:

    • Flow Rate: 5-10 µL/min.

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

  • MS1 (Full Scan):

    • Scan Range: m/z 50-500 to identify the [M+H]+ ion.

  • MS2 (Product Ion Scan):

    • Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 114).

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

    • Collision Gas: Argon.

Conclusion

This guide provides a predictive yet scientifically grounded framework for understanding the mass spectrometric fragmentation of N-methyl-1,2-oxazol-4-amine. By synthesizing established fragmentation principles for isoxazoles and amines, we have proposed the most probable fragmentation pathways under both EI and ESI conditions. The comparative analysis with related compounds underscores the diagnostic value of specific fragment ions in elucidating the structure of substituted heterocycles. The detailed experimental protocols offer a practical starting point for researchers to acquire high-quality mass spectra for this and similar molecules. As with any predictive analysis, these proposed pathways should be confirmed with empirical data. However, the principles and comparisons outlined herein will undoubtedly serve as a valuable resource for the interpretation of such future experimental results, ultimately aiding in the accelerated characterization of novel chemical entities.

References

  • The preparation and mass spectrometric studies of carboxy-substituted oxazoles derived from (S)-serine. Australian Journal of Chemistry, 1976.

  • MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, Vol. 14, No. 6, 1980.

  • Oxazole, 4,5-dihydro-2,4,4-trimethyl-. NIST WebBook.

  • MASS SPECTROMETRY OF HETEROCYCLIC COMPOUNDS. XVII: FRAGMENTATION PATTERNS OF SOME ISOXAZOLYL- AND BIS(ISOXAZOLYLMETHYL) ISOXAZOLES UNDER ELECTRON IMPACT. ANN. CHIM., 1979.

  • Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1972.

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 2022.

  • Mass spectrometric fragmentation of the oxetanes of 3,5‐dimethylisoxazole, 2,4‐dimethylthiazole and 1‐acetylimidazole. Organic Mass Spectrometry, 1981.

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 2004.

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare, 2010.

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 2017.

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare, 2010.

  • N,4-dimethyl-1,3-oxazol-2-amine. Chemical Synthesis Database.

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare, 2011.

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 2006.

  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate, 2015.

  • The mechanism of synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl) sulfamoyl]phenyl}benzamide (1b). ResearchGate.

  • (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate.

  • Amine Fragmentation. Chemistry LibreTexts, 2022.

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 2023.

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing, 2015. [URL]([Link] fragmentation9h)

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 2023.

  • Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 2026.

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 2022.

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate.

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4 ... Molecules, 2021.

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 2019.

  • N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine, 97%, Thermo Scientific. Fisher Scientific.

Sources

Precision Identification of Isoxazole Amines: A Comparative Guide to IR Spectroscopy Fingerprints

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) spectroscopy fingerprints for isoxazole amine identification Content Type: Publish Comparison Guides.

Executive Summary

Isoxazole amines are critical pharmacophores in modern drug discovery, serving as core scaffolds in COX-2 inhibitors (e.g., Valdecoxib), antibiotics (e.g., Sulfamethoxazole), and glutamate receptor agonists (e.g., AMPA).[1] Their identification presents a unique challenge: distinguishing the subtle electronic environment of the isoxazole ring—specifically the labile N-O bond and conjugated C=N system—from isomeric oxazoles and synthetic precursors.

This guide objectively compares Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against alternative structural elucidation methods (Raman and Benchtop NMR).[1] We define the specific spectral "fingerprint" required to positively identify isoxazole amines and provide a self-validating workflow for routine analysis.

Technical Deep Dive: The Isoxazole Amine Fingerprint

Reliable identification requires more than matching a single peak; it demands the verification of a spectral constellation—a set of coupled vibrations unique to the 3-amino or 5-aminoisoxazole architecture.

The Characteristic Spectral Constellation

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. This asymmetry creates a strong dipole, making IR spectroscopy inherently more sensitive to this scaffold than Raman spectroscopy.

Table 1: Critical IR Frequency Assignments for Isoxazole Amines

Functional GroupVibration ModeFrequency Range (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) N-H Stretch (Asymmetric)3400 – 3300High. Sharp band; distinguishes from secondary amines.[1][2]
N-H Stretch (Symmetric)3330 – 3250High. Paired with asymmetric stretch (doublet).[1]
N-H Scissoring (Bend)1650 – 1580Medium. Often overlaps with ring C=N, appearing as a shoulder.[1]
Isoxazole Core C=N Ring Stretch 1640 – 1590 Critical. The "heartbeat" of the isoxazole ring. Distinct from C=C.
Ring Skeletal Vib. (C=C)1580 – 1450Medium. Multiple bands; confirms aromaticity.[1]
N-O Stretch 1170 – 1100 Critical. Unique to isoxazole/oxazole. Differentiates from pyrazoles.
Ring Breathing950 – 850High. Sensitive to substitution pattern (3- vs 5-position).[1]
C-N Exocyclic C-N Stretch1340 – 1260Medium. Connects the amine to the heteroaromatic ring.

Note: Frequencies may shift by ±10 cm⁻¹ depending on solid-state packing (H-bonding) and substitution at the remaining carbon.[1]

Distinguishing Isomers (Isoxazole vs. Oxazole)

A common synthetic pitfall is the formation of the isomeric oxazole (1,3-arrangement) instead of the isoxazole (1,2-arrangement).[1]

  • Isoxazole: The C=N stretch is typically stronger and found at slightly higher frequencies (~1620 cm⁻¹) due to the adjacent electronegative oxygen increasing the bond order.

  • Oxazole: The C=N stretch often appears lower (~1535 cm⁻¹) and the ring breathing modes in the fingerprint region (1000–600 cm⁻¹) differ significantly due to the change in symmetry [1, 4].[1]

Comparative Technology Review

While NMR is the gold standard for ab initio structure determination, IR spectroscopy (specifically ATR-FTIR) is the superior tool for rapid verification and quality control of isoxazole amines.[1]

ATR-FTIR vs. Raman vs. Benchtop NMR[1]

Table 2: Performance Matrix for Isoxazole Amine Identification

FeatureATR-FTIR (Recommended) Raman SpectroscopyBenchtop ¹H NMR
Primary Mechanism Dipole moment change (Absorption)Polarizability change (Scattering)Magnetic spin resonance
Isoxazole Specificity Excellent. Strong C=N and N-O bands due to high polarity.[1]Fair. Ring C=C is strong, but N-H and N-O bands are often weak.[1]High. Definitive connectivity via chemical shifts.[3]
Sample Prep None (Direct solid/liquid contact).[1]None (Glass vial/bag).[1]Dissolution in deuterated solvent (DMSO-d₆/CDCl₃).[1]
Interferences Water/CO₂ (manageable).[1]Fluorescence. (High risk with heterocyclic amines).[1]Solvent peaks, paramagnetic impurities.
Throughput < 1 minute per sample.< 1 minute per sample.10–20 minutes per sample.
Cost per Test Low.Low.High (Solvents/Tubes).[1]
Why ATR-FTIR Wins for this Application
  • Polarity Sensitivity: The N-O and C=N bonds in isoxazole are highly polar. IR absorption intensity is proportional to the square of the change in dipole moment (

    
    ). Raman relies on polarizability, which is lower for these heteroatom-rich bonds compared to C-C backbones [6].[1]
    
  • Fluorescence Avoidance: Many isoxazole derivatives, especially those with conjugated aromatic systems, exhibit fluorescence that can swamp the weak Raman scattering signal. FTIR is immune to fluorescence [5].[4]

  • H-Bonding Insight: The position and shape of the N-H stretching bands in IR provide immediate feedback on the solid-state hydrogen bonding network, which is critical for polymorph detection in drug development.

Validated Experimental Protocol

This workflow is designed for the PerkinElmer Spectrum Two or Thermo Nicolet iS50 (or equivalent) equipped with a Diamond ATR accessory.[1]

Protocol: Rapid Solid-State Identification[1]

Objective: Acquire a reproducible fingerprint spectrum of a solid isoxazole amine derivative.

Prerequisites:

  • Diamond ATR Crystal (Single bounce).[1]

  • Solvent: Isopropanol (for cleaning).[1]

  • Reference Spectrum (if available).[1]

Step-by-Step Methodology:

  • System Validation (Self-Check 1):

    • Perform a background scan (air).[1]

    • Validation: Verify the presence of the CO₂ doublet at 2350 cm⁻¹. If absent or inverted in the sample spectrum, purge stability is poor. Ensure the baseline is flat at 100% T.

  • Sample Loading:

    • Place approximately 2–5 mg of the solid isoxazole amine onto the center of the crystal.

    • Apply pressure using the anvil.

    • Expert Insight: Apply pressure until the preview spectrum peak absorbance stabilizes. Inconsistent pressure leads to variable peak intensity ratios.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving N-H doublets).

    • Scans: 16–32 scans.

  • Data Processing & Analysis:

    • Apply Automatic Baseline Correction.

    • Self-Check 2 (Signal Quality): The strongest band (usually C=N or Ring Stretch) should have an absorbance between 0.2 and 0.8 A. If > 1.5 A, the detector is saturating (unlikely with ATR).[1]

    • Identify the "Anchor Peaks" :

      • Doublet at >3200 cm⁻¹ (Amine).[1]

      • Strong band at ~1620 cm⁻¹ (Isoxazole C=N).[1][5]

      • Medium band at ~1150 cm⁻¹ (N-O).[1][6]

  • Cleaning:

    • Wipe with isopropanol.

    • Validation: Run a quick preview scan to ensure no residue peaks remain (specifically look at 1600 cm⁻¹ region).[1]

Decision Logic & Visualization

The following diagram illustrates the logical pathway for distinguishing an isoxazole amine from common side-products using spectral data.

IsoxazoleID Start Unknown Heterocyclic Amine (Solid Sample) Acquire Acquire ATR-FTIR Spectrum (4000-600 cm⁻¹) Start->Acquire CheckNH Check 3500-3200 cm⁻¹ Region Acquire->CheckNH Doublet Doublet Observed (Primary Amine) CheckNH->Doublet Yes SingleNone Single/No Band (Secondary/Tertiary) CheckNH->SingleNone No CheckCN Check 1650-1500 cm⁻¹ Region Doublet->CheckCN IsoxazoleBand Strong Band ~1620 cm⁻¹ (Isoxazole C=N) CheckCN->IsoxazoleBand ~1620 OxazoleBand Band ~1535 cm⁻¹ (Oxazole Isomer) CheckCN->OxazoleBand ~1535 Precursor Band ~2200 cm⁻¹ (Nitrile Precursor) CheckCN->Precursor ~2200 CheckNO Check 1170-1100 cm⁻¹ Region IsoxazoleBand->CheckNO NO_Present Band Present (N-O Stretch) CheckNO->NO_Present Yes NO_Absent Band Absent (Pyrazole/Pyrrole) CheckNO->NO_Absent No FinalID POSITIVE ID: Isoxazole Amine NO_Present->FinalID

Figure 1: Spectral logic flow for the identification of primary isoxazole amines, distinguishing them from regioisomers (oxazoles) and synthetic precursors.

References

  • NIST Mass Spectrometry Data Center. (2025).[1][7] 3-Isoxazolamine, 5-methyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[8] Retrieved from [Link][1]

  • Tuckett, R. P., et al. (2021).[1] Helium nanodroplet infrared spectroscopy of oxazole-(water)n clusters. AIP Publishing. Retrieved from [Link][1]

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]

  • Mettler Toledo. (n.d.).[1] IR vs Raman Spectroscopy | Advantages & Limitations. Retrieved from [Link]

Sources

A Comparative Stability Analysis of Methylated vs. Unmethylated Isoxazole Amines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold and the Stability Conundrum

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a cornerstone of modern medicinal chemistry.[1][2] Their unique electronic properties and ability to form a wide range of interactions have led to their incorporation into numerous FDA-approved drugs and clinical candidates, spanning therapeutic areas from oncology to infectious diseases and neurodegenerative disorders.[1][3] However, the inherent chemical nature of the isoxazole ring presents a significant challenge for drug developers: the relative lability of the N-O bond.[1][4][5] This bond is susceptible to cleavage under various physiological and chemical conditions, potentially leading to metabolic inactivation, formation of reactive metabolites, or poor chemical stability, all of which can derail a promising drug candidate.[6][7][8]

A common strategy employed to modulate the properties of drug candidates is the introduction of a methyl group, a phenomenon often referred to as the "magic methyl effect".[9][10] This seemingly simple structural modification can profoundly influence a molecule's pharmacodynamic and pharmacokinetic profile, including its metabolic stability.[11][12] Methylation can sterically shield a metabolically labile site or alter the electronic properties of the scaffold, thereby reducing its susceptibility to enzymatic degradation.[9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the comparative stability of methylated versus unmethylated isoxazole amines. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and logically sound approach to stability assessment. This guide will equip you with the theoretical background, detailed experimental methodologies, and data interpretation skills necessary to make informed decisions in your drug discovery programs.

Theoretical Underpinnings: Why Methylation Matters for Isoxazole Stability

The stability of the isoxazole ring is intrinsically linked to its weak N-O bond.[4][13] Cleavage of this bond is a primary degradation pathway, which can be initiated by enzymatic action (e.g., cytochrome P450s) or chemical conditions like basic pH.[7][14] For example, the anti-inflammatory drug leflunomide undergoes metabolic opening of its isoxazole ring to form its active metabolite, a process that is critically dependent on the presence of a proton at the C3 position.[7]

The introduction of a methyl group can enhance stability through two primary mechanisms:

  • Steric Hindrance: A methyl group can act as a physical shield, blocking the access of metabolic enzymes to a labile site. In the case of leflunomide, substituting the C3 proton with a methyl group completely prevents the metabolic ring-opening reaction.[7] This steric blockade is a powerful and predictable strategy for enhancing metabolic stability.

  • Electronic Modulation: As an electron-donating group, a methyl substituent can alter the electron density distribution within the isoxazole ring.[9][15] This can influence the susceptibility of the N-O bond to reductive cleavage and may stabilize the overall ring system against certain chemical or enzymatic attacks.

This guide will focus on assessing stability under three key conditions that represent critical hurdles in drug development: chemical stability across a pH range, stability in human plasma, and metabolic stability in human liver microsomes.

Experimental Design: A Framework for Comparative Analysis

A robust comparative study requires a well-defined workflow. The objective is to subject both the unmethylated parent molecule and its methylated analogue to identical stress conditions and quantify their degradation over time.

G cluster_prep Compound Preparation cluster_assays Stability Assays cluster_analysis Analysis & Interpretation Compound_A Unmethylated Isoxazole Amine Stock_Sol Prepare 10 mM Stock Solutions in DMSO Compound_A->Stock_Sol Compound_A_Me Methylated Isoxazole Amine Compound_A_Me->Stock_Sol pH_Stability pH Stability Assay (pH 4.0, 7.4, 10.0) Stock_Sol->pH_Stability Plasma_Stability Plasma Stability Assay (Human Plasma) Stock_Sol->Plasma_Stability Microsomal_Stability Microsomal Stability Assay (Human Liver Microsomes) Stock_Sol->Microsomal_Stability LCMS LC-MS/MS Analysis (Quantify % Remaining) pH_Stability->LCMS Plasma_Stability->LCMS Microsomal_Stability->LCMS Data Calculate Half-Life (t½) & Intrinsic Clearance (CLint) LCMS->Data Compare Comparative Analysis & SAR Interpretation Data->Compare

Caption: Overall workflow for the comparative stability study.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. The analytical finish for all assays is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which provides the sensitivity and selectivity needed to quantify the parent compound in a complex matrix.[16][17]

Protocol 1: Chemical Stability in Aqueous Buffers

This assay assesses the intrinsic chemical stability of the compounds to acid, neutral, and basic conditions, mimicking the pH range they might encounter in vivo (e.g., stomach, blood, intestine).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three buffers: pH 4.0 (e.g., acetate buffer), pH 7.4 (e.g., phosphate-buffered saline, PBS), and pH 10.0 (e.g., carbonate-bicarbonate buffer).

  • Compound Preparation: Dilute the 10 mM DMSO stock solutions of the test compounds into acetonitrile to create intermediate working solutions.

  • Incubation: Add a small volume of the working solution to each of the three buffers in a 96-well plate to a final concentration of 1 µM. The final organic solvent concentration should be kept low (<1%) to avoid solubility artifacts.

  • Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each well.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound). This precipitates buffer salts and stops further degradation.

  • Sample Analysis: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the percentage of the parent compound remaining relative to the T=0 time point.

Expert Insight: The 37°C incubation temperature is chosen to mimic physiological conditions. The T=0 sample represents 100% compound and is crucial for accurate calculations. This assay is performed without cofactors or enzymes to isolate chemical degradation from metabolic processes.[14]

Protocol 2: Stability in Human Plasma

This assay evaluates stability against enzymes present in blood plasma, such as esterases and amidases, which can degrade susceptible molecules.

Step-by-Step Methodology:

  • Plasma Preparation: Thaw pooled human plasma at 37°C and centrifuge to remove any cryoprecipitates.

  • Compound Addition: Add the test compounds (from a working solution) to the plasma to a final concentration of 1 µM.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot.

  • Reaction Quenching & Protein Precipitation: Quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard. This simultaneously stops enzymatic activity and precipitates plasma proteins.

  • Sample Analysis: Vortex thoroughly and centrifuge at high speed (e.g., >3000 g) for 10 minutes to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS.

  • Controls:

    • Positive Control: Include a compound known to be rapidly hydrolyzed in plasma (e.g., procaine) to validate the enzymatic activity of the plasma lot.[18]

    • Negative Control: Incubate the test compounds in heat-inactivated plasma to distinguish enzymatic degradation from any potential chemical instability in the plasma matrix.

Expert Insight: Using pooled plasma from multiple donors averages out individual metabolic differences. Protein precipitation is a critical step; incomplete removal can foul the LC column and interfere with ionization in the mass spectrometer.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

This is a cornerstone in vitro ADME assay that assesses susceptibility to Phase I metabolism, primarily driven by cytochrome P450 (CYP) enzymes.[19]

G cluster_workflow Microsomal Stability Assay Workflow Start Pre-warm HLM, Test Compound, & Buffer to 37°C Initiate Initiate Reaction with NADPH solution Start->Initiate Incubate Incubate at 37°C (Shaking) Initiate->Incubate Time_Points Sample at T = 0, 5, 15, 30, 45, 60 min Incubate->Time_Points Quench Quench with Cold Acetonitrile + Internal Standard Time_Points->Quench Analyze Centrifuge & Analyze Supernatant by LC-MS/MS Quench->Analyze

Caption: Step-by-step workflow for the HLM stability assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing phosphate buffer (pH 7.4), and human liver microsomes (e.g., at a final concentration of 0.5 mg/mL). Prepare a separate NADPH-regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Pre-incubation: Add the test compound (final concentration 1 µM) to the microsome master mix and pre-incubate for 5-10 minutes at 37°C to allow the compound to equilibrate with the enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system solution. The T=0 sample is taken immediately before this step.

  • Incubation & Time Points: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots.[19][20]

  • Reaction Quenching: Stop the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: Centrifuge to pellet the precipitated microsomal protein and analyze the supernatant by LC-MS/MS.

  • Controls:

    • Negative Control (-NADPH): Run a parallel incubation for each compound without the NADPH-regenerating system. Degradation in this control indicates non-CYP-mediated degradation or chemical instability.[18]

    • Positive Controls: Include compounds with known high and low clearance (e.g., Verapamil and Diazepam, respectively) to validate the metabolic competency of the microsome batch.[19]

Expert Insight: An NADPH-regenerating system is used to ensure the cofactor concentration does not become a rate-limiting factor during the incubation.[21] The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), key parameters for predicting in vivo hepatic clearance.[20]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Comparative Chemical Stability (% Remaining after 24h at 37°C)

Compound IDStructurepH 4.0pH 7.4pH 10.0
A Unmethylated Isoxazole Amine98%95%65%
A-Me C5-Methylated Isoxazole Amine99%97%88%

Interpretation: The data suggests that both compounds are stable under acidic and neutral conditions. However, the unmethylated compound A shows significant degradation under basic conditions, a known liability for some isoxazole rings.[14] The C5-methylation in A-Me appears to confer enhanced stability against base-catalyzed hydrolysis.

Table 2: Comparative Metabolic Stability in HLM and Plasma

Compound IDHuman Plasma Stability (t½, min)Human Liver Microsome Stability (t½, min)HLM Intrinsic Clearance (CLint, µL/min/mg)
A > 1201592.4
A-Me > 1209514.6

Interpretation: Both compounds are stable in plasma, suggesting they are not substrates for plasma hydrolases. In liver microsomes, however, there is a stark difference. Compound A is rapidly metabolized (t½ = 15 min), indicating high intrinsic clearance. In contrast, its methylated analogue A-Me is significantly more stable (t½ = 95 min) with low intrinsic clearance.[20] This strongly supports the hypothesis that the methyl group at C5 is blocking a primary site of metabolic attack on the isoxazole ring.

Caption: Putative metabolic pathway illustrating steric blockade by methylation.

Conclusion and Field-Proven Insights

This guide demonstrates a systematic approach to comparing the stability of methylated and unmethylated isoxazole amines. The experimental data, though illustrative, highlights a common scenario in drug discovery: strategic methylation can be a highly effective tool for mitigating metabolic liabilities associated with the isoxazole scaffold.

For the medicinal chemist, these findings are directly actionable. If an unmethylated isoxazole lead compound shows poor metabolic stability, the synthesis of analogues with methyl groups at potential sites of metabolism (e.g., C3, C5, or adjacent positions on appended rings) is a logical and high-priority next step. The assays described herein provide a rapid and resource-efficient means to test this hypothesis. By integrating this comparative stability workflow early in the discovery process, research teams can de-risk chemical series, improve the pharmacokinetic properties of their compounds, and ultimately increase the probability of advancing a successful drug candidate.

References

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC. (2021, June 15). National Center for Biotechnology Information. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. [Link]

  • Isoxazole - Wikipedia. Wikipedia. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). National Center for Biotechnology Information. [Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]

  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix i. (2011, September 28). SciSpace. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. ResearchGate. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022, September 15). International Journal of Research and Review. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

  • synthetic reactions using isoxazole compounds. Kyushu University Institutional Repository. [Link]

  • Stability of heterocyclic amines during heating. FAO AGRIS. [Link]

  • Stability Studies: An Essential Step for Quality Management in Drug Development. (2023, December 1). Contract Pharma. [Link]

  • Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. (2024, June 1). AAPS. [Link]

  • Magic Methyl Effects in Drug Design. (2021, December 17). Juniper Publishers. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020, May 26). National Center for Biotechnology Information. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Late-Stage C(sp3)–H Methylation of Drug Molecules. (2023, January 25). Macmillan Group - Princeton University. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. National Center for Biotechnology Information. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

  • Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Labcorp. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. [Link]

  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15). National Center for Biotechnology Information. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • Experimental design on single-time-point high-throughput microsomal stability assay. (2004, June 15). PubMed. [Link]

  • Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. ACS Publications. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.